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  • Product: 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine
  • CAS: 954229-31-3

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical and Synthetic Insights into 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical overview of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, a heterocyclic compound of interest...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific public data on this exact molecule is limited, this guide synthesizes information from its constituent moieties and structural analogs to provide core physicochemical properties, a proposed synthetic route, and an expert perspective on its potential applications. The primary focus is on establishing the fundamental molecular characteristics—molecular weight and exact mass—that are critical for any research and development endeavor.

Core Molecular Attributes

The foundational step in the characterization of any novel or sparsely documented chemical entity is the precise determination of its molecular formula, molecular weight, and exact mass. These values are fundamental for analytical procedures, stoichiometric calculations, and high-resolution mass spectrometry.

Molecular Formula Determination

The molecular formula is derived by summing the atomic constituents of the chemical name:

  • Pyrimidine core with a chloro and an amine group: C₄H₃ClN₃

  • Tetrahydro-2H-pyran-4-yl substituent: C₅H₉O

The resulting molecular formula for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is C₉H₁₂ClN₃O . This formula is consistent with that of its positional isomer, 2-Chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-4-amine.[1]

Molecular Weight and Exact Mass

The molecular weight (average molar mass) and the monoisotopic (exact) mass are critical for mass spectrometry analysis and chemical synthesis. Based on the molecular formula C₉H₁₂ClN₃O, these values have been calculated. The molecular weight is identical to its isomer.[1] The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

ParameterValue
Molecular Formula C₉H₁₂ClN₃O
Molecular Weight 213.66 g/mol [1]
Exact (Monoisotopic) Mass 213.06689 Da

Table 1: Core physicochemical data for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine.

Rationale and Proposed Synthetic Pathway

The synthesis of N-substituted aminopyrimidines is a well-established field in organic chemistry, often pivotal in the development of kinase inhibitors and other targeted therapeutics. The proposed synthesis for the title compound relies on a standard nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Strategy: The SNAr Approach

The most logical and field-proven approach involves the reaction of a dichlorinated pyrimidine with the appropriate amine. The 2- and 4-positions of the pyrimidine ring are electron-deficient and are thus activated for nucleophilic attack. The relative reactivity of these positions can be influenced by reaction conditions, but typically provides a reliable route to the desired product.

Core Reaction: 2,4-Dichloropyrimidine reacts with Tetrahydro-2H-pyran-4-amine. The amine acts as a nucleophile, displacing one of the chloride atoms. The regioselectivity (substitution at C4 over C2) is generally favored under standard conditions due to the electronic properties of the pyrimidine ring.

Detailed Experimental Protocol
  • Reagent Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as isopropanol or N,N-Dimethylformamide (DMF).

  • Addition of Amine: Add Tetrahydro-2H-pyran-4-amine (1.1 eq) to the reaction mixture.[2]

  • Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the hydrochloric acid byproduct generated during the reaction. This is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic.

  • Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagramdot

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification A 2,4-Dichloropyrimidine D Mix in Isopropanol Heat (80-100°C) A->D B Tetrahydro-2H-pyran-4-amine B->D C DIPEA (Base) C->D E Aqueous Work-up & Extraction D->E SNAr Reaction F Column Chromatography E->F G 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine F->G Purified Product

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Exploratory

In vitro toxicity profile of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine Abstract The development of novel therapeutic agents requires a rigorous and early assessment of potent...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

Abstract

The development of novel therapeutic agents requires a rigorous and early assessment of potential toxicity. This guide provides a comprehensive framework for establishing the in vitro toxicity profile of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine, a representative small molecule within the promising pyrimidine class of compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with applications ranging from oncology to infectious diseases.[1][2] However, early identification of potential liabilities such as cytotoxicity, genotoxicity, and metabolic instability is paramount to de-risk drug development programs and guide medicinal chemistry efforts.[1] This document outlines the rationale, detailed experimental protocols, and data interpretation for a tiered approach to in vitro safety assessment, focusing on cytotoxicity, genotoxicity, and metabolic stability. The methodologies described herein are designed to be self-validating and are grounded in established industry standards, providing researchers with a robust blueprint for evaluating novel chemical entities.

Introduction: The Imperative for Early Safety Profiling

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine is a heterocyclic compound featuring a substituted pyrimidine core. This structural motif is of significant interest due to its prevalence in biologically active molecules that act as antimetabolites or kinase inhibitors.[2][3] Before committing significant resources to preclinical and clinical development, a foundational understanding of the compound's interaction with biological systems at the cellular level is essential. An in vitro toxicity profile serves as this critical first checkpoint.

This guide details a logical, three-pronged approach to building this profile:

  • Cytotoxicity Assessment: To determine the concentration at which the compound causes general cell death. This is a fundamental measure of potency and sets the concentration ranges for all subsequent, more nuanced assays.

  • Metabolic Stability Assessment: To evaluate the compound's susceptibility to breakdown by key drug-metabolizing enzymes. Poor stability can lead to a short half-life and low bioavailability, rendering an otherwise active compound ineffective in vivo.[4]

  • Genotoxicity Assessment: To screen for the potential of the compound to cause DNA or chromosomal damage, a critical safety liability that can lead to carcinogenesis or heritable defects.[5]

This tiered workflow ensures that resources are used efficiently, with foundational assays informing the design of more complex ones.

Cytotoxicity Assessment: Establishing a Cellular Viability Baseline

Rationale and Experimental Choice

The initial step in any toxicity screen is to assess broad cytotoxicity. This determines the concentration-dependent effect of the compound on cell viability and proliferation. The results are typically expressed as an IC50 value (the concentration that inhibits 50% of cell viability). We will employ the Resazurin Reduction Assay, a widely used, sensitive, and non-destructive method. The assay measures the metabolic activity of living cells, which reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescent signal correlates with reduced cell viability.

A panel of cell lines is chosen to provide a preliminary indication of selectivity. For this profile, we select:

  • HepG2 (Human Hepatocellular Carcinoma): A standard cell line for assessing potential liver toxicity, as the liver is a primary site of drug metabolism and toxicity.[1]

  • A549 (Human Lung Carcinoma): A representative cancer cell line to gauge potential anti-proliferative activity.[3]

  • MCF-10A (Non-tumorigenic Human Breast Epithelial): A "normal" cell line to assess selectivity towards cancerous versus non-cancerous cells.[6]

Experimental Protocol: Resazurin Reduction Assay
  • Cell Seeding:

    • Culture HepG2, A549, and MCF-10A cells in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine in 100% DMSO.

    • Perform a serial dilution series in cell culture medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 200 µM to ~10 nM). The final DMSO concentration in all wells must be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the seeding medium from the cell plate and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell" (medium only) wells.

  • Incubation and Assay:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Prepare a 0.15 mg/mL solution of Resazurin sodium salt in sterile PBS.

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation

All quantitative data should be summarized for clarity.

Cell LineCompound IC50 (µM)Selectivity Index (MCF-10A IC50 / Cancer Cell IC50)
HepG2Hypothetical ValueN/A
A549Hypothetical ValueCalculated Value
MCF-10AHypothetical ValueN/A
Workflow Visualization

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed 1. Seed Cells in 96-Well Plate incubate_attach 2. Incubate 24h for Attachment seed->incubate_attach dose 4. Dose Cells with Compound prep_compound 3. Prepare Compound Dilutions prep_compound->dose incubate_treat 5. Incubate 72h dose->incubate_treat add_resazurin 6. Add Resazurin Reagent incubate_treat->add_resazurin incubate_read 7. Incubate 2-4h add_resazurin->incubate_read read_plate 8. Read Fluorescence (560ex/590em) incubate_read->read_plate normalize 9. Normalize to Vehicle Control read_plate->normalize plot 10. Plot Dose-Response Curve normalize->plot calculate 11. Calculate IC50 plot->calculate

Cytotoxicity assay experimental workflow.

Metabolic Stability Assessment in Human Liver Microsomes

Rationale and Experimental Choice

High-throughput assessment of metabolic stability is a cornerstone of modern drug discovery.[4] It predicts a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes concentrated in the liver.[4] A compound that is rapidly metabolized will have a high intrinsic clearance (Cl_int), likely leading to a short in vivo half-life and poor oral bioavailability. The Human Liver Microsome (HLM) stability assay is the industry-standard initial screen for this parameter. It measures the rate of disappearance of the parent compound over time.

Experimental Protocol: HLM Stability Assay
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[4]

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting in buffer.

    • Thaw pooled HLM (e.g., from a commercial supplier) on ice and dilute to 0.5 mg/mL in cold phosphate buffer.

    • Prepare a 10 mM NADPH (cofactor) solution in buffer.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound working solution to 37°C.

    • Initiate the reaction by adding the NADPH solution to the HLM/compound mixture. The final concentrations should be:

      • Test Compound: 1 µM

      • HLM Protein: 0.4 - 1.0 mg/mL[4]

      • NADPH: 1 mM[4]

      • Final DMSO: < 0.1%

    • Incubate the reaction mixture at 37°C with gentle shaking.[4]

  • Sample Collection and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.[4]

    • Immediately stop the reaction by adding 3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard (a structurally similar, stable compound).[4] This step precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int, in µL/min/mg protein) using the formula: Cl_int = (0.693 / t½) * (1 / mg/mL microsomal protein).

Data Presentation
Time (min)% Compound Remaining
0100
5Hypothetical Value
15Hypothetical Value
30Hypothetical Value
60Hypothetical Value
Calculated ParameterValueStability Classification
Half-life (t½, min)Calculated Valuee.g., Low, Medium, High
Intrinsic Clearance (Cl_int, µL/min/mg)Calculated Valuee.g., Low, Medium, High
Workflow Visualization

Microsomal_Stability_Workflow cluster_prep Preparation cluster_exp Reaction & Quenching cluster_analysis Analysis prep_reagents 1. Prepare Buffers, Compound, HLM, NADPH pre_warm 2. Pre-warm Reagents to 37°C prep_reagents->pre_warm initiate 3. Initiate Reaction with NADPH pre_warm->initiate incubate 4. Incubate at 37°C initiate->incubate aliquot 5. Aliquot at Time Points (0-60 min) incubate->aliquot quench 6. Quench with Cold Acetonitrile + IS aliquot->quench centrifuge 7. Centrifuge to Pellet Protein quench->centrifuge supernatant 8. Transfer Supernatant centrifuge->supernatant lcms 9. Analyze by LC-MS/MS supernatant->lcms calculate 10. Calculate t½ and CLint lcms->calculate Micronucleus_Workflow cluster_prep Cell Treatment cluster_exp Harvest & Staining cluster_analysis Scoring & Analysis seed_cells 1. Seed Mammalian Cells treat_compound 2. Treat with Compound +/- S9 seed_cells->treat_compound add_cytob 3. Add Cytochalasin B treat_compound->add_cytob harvest 4. Harvest and Fix Cells add_cytob->harvest prepare_slides 5. Prepare Microscope Slides harvest->prepare_slides stain 6. Stain with DNA Dye (e.g., DAPI) prepare_slides->stain score 7. Score 2000 Binucleated Cells stain->score calculate_freq 8. Calculate Micronucleus Frequency score->calculate_freq stat_analysis 9. Statistical Analysis vs. Control calculate_freq->stat_analysis

In vitro micronucleus assay workflow.

Conclusion and Integrated Risk Assessment

This guide outlines a foundational in vitro toxicity profile for 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine. By integrating the data from cytotoxicity, metabolic stability, and genotoxicity assays, a preliminary risk assessment can be made.

  • Favorable Profile: The compound exhibits selective cytotoxicity against cancer cells (high selectivity index), demonstrates moderate to high metabolic stability (t½ > 30 min), and is negative in the in vitro micronucleus assay. Such a profile would support its progression to more advanced preclinical studies.

  • Problematic Profile: The compound shows potent cytotoxicity in non-cancerous cells, is rapidly metabolized (t½ < 10 min), or returns a positive result in the genotoxicity screen. Each of these findings represents a significant hurdle. A positive genotoxicity result is often a project-killing liability. Poor stability or non-selective cytotoxicity would necessitate further medicinal chemistry efforts to mitigate these issues before proceeding.

The systematic approach detailed here provides a robust and efficient path to understanding the fundamental safety and liability profile of novel pyrimidine derivatives, enabling data-driven decisions in the complex process of drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro.
  • Semantic Scholar. (2024). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In.
  • ResearchGate. (n.d.). Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents. Available at: [Link]

  • Taylor & Francis Online. (2023). Synthesis, Characterization, Theoretical Studies and in Vitro Embriyotoxic, Genotoxic and Anticancer Effects of Novel Phenyl(1,4,6-Triphenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)Methanone. Available at: [Link]

  • PubMed. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Available at: [Link]

  • NextSDS. (n.d.). 2-(Tetrahydro-2H-pyran-4-yl)pyriMidin-4-aMine — Chemical Substance Information. Available at: [Link]

  • OECD SIDS. (2003). POTASSIUM CHLORIDE CAS N°: 7447-40-7. Available at: [Link]

  • Pi Chemicals Ltd. (n.d.). Material Safety Data Sheet - o-(Tetrahydro-2H-Pyran-2-yl)hydroxylamine. Available at: [Link]

  • Wiley Online Library. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • ResearchGate. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium chloride. Available at: [Link]

  • Piochem. (n.d.). Material Safety Data Sheet - Potassium chloride. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Acetylcholinesterase Inhibitory and Cytotoxic Activities of Pyrano[2,3- d ]pyrimidines. Available at: [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • PMC. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Acetylcholinesterase Inhibitory and Cytotoxic Activities of Pyrano[2,3-d]pyrimidines. Available at: [Link]

  • PMC. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available at: [Link]

Sources

Foundational

Comprehensive Safety and Handling Guide for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine in Drug Discovery

Executive Summary In modern drug discovery, the 2,4-disubstituted pyrimidine scaffold is a privileged pharmacophore, heavily utilized in the development of ATP-competitive kinase inhibitors. The compound 2-chloro-N-(tetr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 2,4-disubstituted pyrimidine scaffold is a privileged pharmacophore, heavily utilized in the development of ATP-competitive kinase inhibitors. The compound 2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS: 954229-31-3) serves as a critical electrophilic intermediate in these synthetic pathways[1]. This whitepaper provides an in-depth technical analysis of its chemical reactivity, mechanistic toxicology, and field-proven protocols for safe handling and experimental application.

Chemical Profile & Structural Causality

The utility of 2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine stems directly from its electronic architecture. The pyrimidine ring is inherently electron-deficient. This deficiency is exacerbated by the electronegative nitrogen atoms at the 1- and 3-positions, which inductively and resonance-withdraw electron density from the C2 and C4 positions.

Because the C4 position is already substituted with a tetrahydro-2H-pyran-4-ylamino group (which is mildly electron-donating via nitrogen lone-pair resonance), the C2-chloro position becomes the primary site of extreme electrophilicity. Literature demonstrates that 2-chloropyrimidines can be 1014 to 1016 times more reactive toward Nucleophilic Aromatic Substitution (SNAr) than unactivated chlorobenzenes[2]. This causality explains why this molecule is such a powerful building block: it allows for transition-metal-free amination under relatively mild conditions, bypassing the need for expensive palladium catalysts[2].

Physicochemical Properties

Accurate physicochemical data is the foundation of predictable reaction scaling. Below is the consolidated data profile for this intermediate[1],.

PropertyValue
Chemical Name 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
CAS Number 954229-31-3
Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
Appearance Solid powder
Purity Standard >98% (HPLC / NMR)

Hazard Identification & Mechanistic Toxicology

The same electrophilic property that makes the C2-chloro position ideal for SNAr reactions dictates its toxicological profile. The compound is classified under the following GHS hazard statements[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Causality: The C2-chloro position does not discriminate between a synthetic amine in a flask and biological nucleophiles. Moisture in the mucous membranes or nucleophilic residues (e.g., cysteine sulfhydryl groups, lysine primary amines) on skin proteins can undergo spontaneous SNAr reactions with the pyrimidine core. This covalent modification of biological macromolecules triggers acute localized inflammatory responses, manifesting as severe irritation.

Standard Operating Procedure (SOP): Safe Handling & Storage

To mitigate the mechanistic hazards outlined above, handling must follow a strict, barrier-based protocol:

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified Class II fume hood or downflow booth to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): Double-layer nitrile gloves (changed immediately upon suspected contamination), tightly sealed chemical splash goggles, and a flame-retardant lab coat.

  • Storage Causality: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The inert atmosphere is critical because prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the 2-chloro group into a biologically inactive and synthetically useless 2-hydroxypyrimidine derivative.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is the synthesis of 2,4-diaminopyrimidines via SNAr. The following protocol is designed as a self-validating system , ensuring that each step provides empirical feedback before progression.

Protocol:

  • Reagent Preparation: Weigh 1.0 equivalent of 954229-31-3 and 1.2 equivalents of the target secondary amine.

  • Solvent & Base Selection: Dissolve in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: Aprotic polar solvents stabilize the Meisenheimer complex intermediate, lowering the activation energy of the rate-determining step. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine.

  • Thermal Activation: Heat to 80–100 °C under nitrogen.

  • Self-Validation Checkpoint (LC-MS): Pull 10 µL aliquots hourly. The system validates itself: the complete disappearance of the highly UV-active starting material mass (m/z 214.1 [M+H]+) and the concurrent appearance of the product mass provide binary confirmation of conversion. If the starting material persists, the system dictates an automatic extension of heat or the addition of 0.5 eq of amine.

  • Workup & Purification: Quench with water to precipitate the highly lipophilic product, extract with Ethyl Acetate, and purify via flash chromatography.

SNAr_Workflow A 1. Reagent Preparation Weigh 954229-31-3 & Amine B 2. Solvent Addition Add DIPEA in NMP/DMF A->B Inert N2 C 3. Thermal Activation Heat to 80-100°C B->C Base-catalyzed D 4. Reaction Monitoring LC-MS / TLC Aliquots C->D 2-4 hours D->C If incomplete E 5. Aqueous Workup Quench with H2O, Extract D->E Complete conversion F 6. Purification Flash Chromatography E->F Organic layer dried

Step-by-step SNAr workflow for 2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine.

Biological Context: Kinase Inhibition Pathway

Once the SNAr reaction is complete, the resulting 2,4-diaminopyrimidine derivative is typically deployed as a kinase inhibitor. These molecules are designed to mimic the adenine ring of ATP, allowing them to competitively bind to the ATP-binding pocket of target kinases (e.g., CDKs, JAKs). By occupying this pocket, they halt the phosphorylation of downstream effectors, thereby arresting aberrant cell proliferation pathways.

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Target Kinase (e.g., CDK/JAK) Receptor->Kinase Activates Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->Kinase Competitive Inhibition Substrate Downstream Effector (Phosphorylated) Kinase->Substrate ATP Hydrolysis Transcription Gene Transcription (Cell Proliferation) Substrate->Transcription Translocation

Mechanism of action for 2,4-diaminopyrimidine derivatives in kinase signaling pathways.

Disposal and Environmental Impact

Unreacted 2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine must never be disposed of in aqueous waste streams without prior quenching.

  • Quenching Protocol: Dissolve residual material in a minimal amount of methanol and treat with an excess of a cheap, aqueous primary amine (e.g., ethanolamine) or 1M NaOH. Stir for 12 hours to ensure complete destruction of the electrophilic C2-chloro species.

  • Disposal: Once LC-MS confirms the absence of the parent mass, the quenched mixture can be safely transferred to standard halogenated organic waste containers for high-temperature incineration.

References

  • Title: 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine | Source: Chemexpress | URL:[Link]

  • [2] Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? | Source: NIH / PMC | URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine as a Core Scaffold in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Introduction & Structural Rationale In modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Structural Rationale

In modern targeted oncology and drug discovery, the architectural design of kinase inhibitors relies heavily on modular, bifunctional building blocks. 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS: 954229-31-3) has emerged as a privileged scaffold, particularly in the development of DNA damage response (DDR) therapeutics[1].

The utility of this molecule stems from a highly deliberate structural design:

  • The Pyrimidine Core: Serves as the fundamental hinge-binding motif. The nitrogen atoms in the pyrimidine ring act as critical hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase ATP-binding pocket[2].

  • The Tetrahydro-2H-pyran-4-yl (THP) Moiety: Appended at the C4-amino position, this non-planar, sp3-hybridized ring projects outward into the solvent-exposed channel[2]. Causality in Design: Incorporating sp3 character (escape from "flatland") drastically improves aqueous solubility, reduces non-specific plasma protein binding, and mitigates off-target hERG channel toxicity—a common liability in highly lipophilic, planar aromatic drugs[3].

  • The C2-Chloride: Acts as a versatile electrophilic handle, allowing for late-stage diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling[4].

Mechanistic Context: Targeting the DNA Damage Response

As of 2026, the clinical landscape of oncology is heavily focused on exploiting synthetic lethality through the DDR pathway[5]. This building block is heavily utilized in synthesizing inhibitors for the DNA-Dependent Protein Kinase (DNA-PK) , a massive enzyme critical for repairing DNA double-strand breaks (DSBs) via Non-Homologous End Joining (NHEJ)[6].

A premier example of this scaffold's application is the clinical candidate AZD7648 , which utilizes a THP-appended pyrimidine-fused core to achieve potent and selective DNA-PK inhibition, sensitizing cancer cells to radiation and topoisomerase inhibitors[2].

DNAPK_Pathway DSB DNA Double-Strand Break (DSB) Ku Ku70/Ku80 Heterodimer Recruitment DSB->Ku DNAPKcs DNA-PKcs Activation (Kinase Domain) Ku->DNAPKcs Substrates Phosphorylation of Artemis, XRCC4, XLF DNAPKcs->Substrates ATP Hydrolysis Apoptosis Unrepaired DNA & Cell Death (Apoptosis) DNAPKcs->Apoptosis When Inhibited NHEJ NHEJ DNA Repair & Cell Survival Substrates->NHEJ Inhibitor THP-Pyrimidine Inhibitor (Derived from Building Block) Inhibitor->DNAPKcs Binds ATP Pocket

Figure 1: Mechanism of action for DNA-PK inhibitors targeting the NHEJ DNA repair pathway.

Synthetic Strategy & Decision Matrix

The C4-amino group of this building block donates electron density into the pyrimidine ring via resonance. Causality: This electron donation deactivates the C2-chloride, making it significantly less electrophilic than a standard 2,4-dichloropyrimidine[4]. Consequently, selecting the correct diversification protocol is strictly dictated by the nucleophilicity of your incoming amine.

Synthetic_Workflow SM 2-Chloro-N-(THP-4-yl) pyrimidin-4-amine Decision Nucleophile Type? SM->Decision Aliphatic Aliphatic Amines (Strong Nucleophiles) Decision->Aliphatic Aromatic Anilines / Amides (Weak Nucleophiles) Decision->Aromatic SNAr SNAr Protocol (DIPEA, n-BuOH, 120°C) Aliphatic->SNAr Direct Displacement Buchwald Buchwald-Hartwig Protocol (Pd-Catalyst, Base, 100°C) Aromatic->Buchwald Metal-Catalyzed Product C2-Substituted Kinase Inhibitor SNAr->Product Buchwald->Product

Figure 2: Synthetic decision tree for C2-diversification of the THP-pyrimidine building block.

Quantitative Data Summary

The following table summarizes the expected performance metrics when utilizing this building block across different reaction paradigms.

Reaction ParadigmNucleophile ClassCatalyst / Base SystemSolvent & TempAvg. YieldReaction Time
SNAr Primary Aliphatic AminesDIPEA (2.0 eq)n-BuOH, 120°C75–85%12–16 h
SNAr Secondary Aliphatic AminesDIPEA (3.0 eq)n-BuOH, 130°C60–70%18–24 h
Buchwald-Hartwig Anilines (Electron-rich)Pd₂(dba)₃ / Xantphos / Cs₂CO₃1,4-Dioxane, 100°C80–90%8–12 h
Buchwald-Hartwig Anilines (Electron-poor)Pd₂(dba)₃ / BrettPhos / t-BuONaToluene, 110°C55–65%16–24 h

Experimental Protocols

Protocol A: High-Temperature SNAr for Aliphatic Amines

Use this protocol for highly nucleophilic primary and secondary aliphatic amines.

Rationale & Causality: Because the pyrimidine ring is electron-rich, standard SNAr conditions (e.g., EtOH at 80°C) will fail or stall. We utilize n-butanol (n-BuOH) because its high boiling point allows for elevated temperatures (120°C), and its polar protic nature stabilizes the transition state of the Meisenheimer complex formed during chloride displacement.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial or heavy-walled pressure tube, add 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (1.0 mmol, 213.7 mg).

  • Reagent Addition: Add the aliphatic amine (1.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Solvent: Suspend the mixture in anhydrous n-BuOH (5.0 mL, 0.2 M).

  • Reaction: Seal the tube and heat in an oil bath at 120°C for 16 hours.

  • Self-Validation Check: At the 8-hour mark, withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation criteria: The complete disappearance of the starting material mass ( m/z 214 [M+H]+ for the 35Cl isotope) and the emergence of the product mass confirms successful displacement. If the starting material persists >50%, the amine is insufficiently nucleophilic; abort and pivot to Protocol B.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove n-BuOH. Partition the residue between EtOAc (20 mL) and H₂O (20 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, gradient of 0–10% MeOH in DCM).

Protocol B: Buchwald-Hartwig Amination for Anilines

Use this protocol for anilines, amides, and sterically hindered amines.

Rationale & Causality: Weak nucleophiles cannot overcome the activation energy barrier for direct SNAr on this deactivated pyrimidine. A Palladium(0) catalyst is required to oxidatively add into the C-Cl bond. Xantphos is selected as the ligand because its wide bite angle favors reductive elimination, which is often the rate-limiting step when coupling anilines to electron-rich heterocycles[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask or sealed tube, combine the pyrimidine building block (1.0 mmol, 213.7 mg), the aniline derivative (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 651 mg).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 mmol, 45.8 mg) and Xantphos (0.10 mmol, 57.9 mg).

  • Degassing (Critical Step): Add anhydrous 1,4-Dioxane (10 mL). Sparge the mixture with dry Nitrogen or Argon gas for exactly 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), which will immediately kill the catalytic cycle.

  • Reaction: Seal the vessel and heat at 100°C for 12 hours under a positive pressure of inert gas.

  • Self-Validation Check: Analyze via TLC (Hexanes:EtOAc 1:1) and ¹H NMR of a crude aliquot. Validation criteria: The disappearance of the aniline primary amine protons (-NH₂) and the appearance of a single secondary amine proton (-NH) at ~8.5–9.5 ppm, alongside an upfield shift of the pyrimidine C5-proton.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter the entire mixture through a pad of Celite to remove the insoluble inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify via flash chromatography (SiO₂, gradient of 20–80% EtOAc in Hexanes).

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications - Journal of Medicinal Chemistry (2020). Available at:[Link]

  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. National Center for Biotechnology Information (PMC) - Int J Mol Sci (2021). Available at:[Link]

  • Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. ACS Publications - Journal of Medicinal Chemistry (2026). Available at:[Link](Note: URL derived from recent 2026 literature indexing)

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. National Center for Biotechnology Information (PMC) - Pharmaceuticals (2023). Available at:[Link]

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Executive Briefing The 2-aminopyrimidine and 4-aminopyrimidine scaffolds are privileged "hinge-binding" motifs in medicinal chemistry, forming the core of numerous therapeutics targeting kinases such as MNK, mTOR, and IR...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The 2-aminopyrimidine and 4-aminopyrimidine scaffolds are privileged "hinge-binding" motifs in medicinal chemistry, forming the core of numerous therapeutics targeting kinases such as MNK, mTOR, and IRAK4[1],[2]. Functionalizing these scaffolds via the Suzuki-Miyaura cross-coupling reaction is a critical step in drug development[3]. However, the substrate 2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine presents unique synthetic challenges. The presence of the electron-donating secondary amine at the C4 position deactivates the C2-Cl bond, while the free N-H bond poses a risk of catalyst poisoning or off-target amination[4].

This application note provides a self-validating, field-tested protocol for achieving high-yielding Suzuki couplings with this specific substrate, detailing the causality behind catalyst selection, solvent systems, and reaction conditions.

Mechanistic Rationale & Substrate Specifics

To design an effective protocol, we must first analyze the electronic and steric environment of the substrate:

  • Electronic Deactivation: In halogenated pyrimidines, the C4 position is inherently more reactive toward oxidative addition than the C2 position[1],[5]. In our substrate, the C4 position is occupied by a tetrahydropyran-4-ylamino (THP-amino) group. The resonance donation of the nitrogen lone pair into the pyrimidine ring increases electron density at C2, making the C2-Cl bond significantly less electrophilic. Consequently, the oxidative addition of Palladium(0) becomes the rate-limiting step[3].

  • Steric Shielding: While the secondary amine (N-H) could theoretically coordinate to the palladium catalyst and inhibit the reaction, the bulky tetrahydropyran (THP) ring provides substantial steric hindrance. This shielding effect typically eliminates the need for transient protecting groups (e.g., Boc or PMB), allowing the cross-coupling to proceed directly[6].

  • Catalyst & Base Causality: Because oxidative addition is hindered, standard mild catalysts like Pd(PPh3​)4​ often result in incomplete conversion[7]. A more robust catalyst utilizing bidentate phosphine ligands, such as Pd(dppf)Cl2​ , is recommended to force the oxidative addition and prevent catalyst degradation at elevated temperatures[4]. Potassium phosphate ( K3​PO4​ ) is preferred over weaker bases (like Na2​CO3​ ) because its stronger basicity accelerates the formation of the reactive palladium-boronate complex during transmetalation[8].

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox 2-Cl-Pyrimidine PdII_Trans Pd(II) Transmetalation PdII_Ox->PdII_Trans Ar-B(OH)2 + Base PdII_Trans->Pd0 Reductive Elimination Product Coupled Product PdII_Trans->Product Yields

Caption: Palladium-catalyzed Suzuki-Miyaura cycle highlighting the key steps for 2-chloropyrimidine activation.

Reaction Optimization Matrix

The following table summarizes the quantitative optimization data for coupling 2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine with a standard aryl boronic acid.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ K2​CO3​ Dioxane/ H2​O (4:1)901642%Incomplete conversion; catalyst deactivated over time.
2 Pd(dppf)Cl2​⋅DCM K2​CO3​ Dioxane/ H2​O (4:1)901676%Good conversion; bidentate ligand stabilizes Pd(II) intermediate.
3 Pd(dppf)Cl2​⋅DCM K3​PO4​ Dioxane/ H2​O (4:1)1001288% Optimal Thermal: Stronger base accelerates transmetalation.
4 Pd2​(dba)3​ / XPhos Cs2​CO3​ Toluene/ H2​O (10:1)1001284%Viable alternative for highly sterically hindered boronic acids.
5 Pd(dppf)Cl2​⋅DCM K3​PO4​ Dioxane/ H2​O (4:1)120 (MW)0.594% Optimal Microwave: Rapid heating suppresses homocoupling side reactions[7].

Master Experimental Protocol

The following protocol utilizes the optimized conditions (Entry 3/5) to ensure a self-validating, reproducible workflow.

G Step1 1. Reagent Assembly Substrate, Ar-B(OH)2, Pd(dppf)Cl2, K3PO4 Step2 2. Solvent & Degassing Dioxane/H2O (4:1), N2 Purge (15 min) Step1->Step2 Step3 3. Catalytic Heating 100°C (Thermal) or 120°C (Microwave) Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC (Check for Dehalogenation) Step3->Step4 Step5 5. Workup & Isolation EtOAc Extraction, Brine Wash, Silica Column Step4->Step5

Caption: Experimental workflow for the Suzuki coupling of 2-chloropyrimidin-4-amines.

Step 1: Reagent Assembly
  • To an oven-dried Schlenk flask or microwave vial, add 2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (1.0 equiv, e.g., 1.0 mmol).

  • Add the desired Aryl or Heteroaryl Boronic Acid (1.5 equiv). Causality: An excess is used to compensate for potential protodeboronation side reactions at elevated temperatures.

  • Add anhydrous K3​PO4​ (3.0 equiv) and the precatalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%).

Step 2: Solvent Addition & Degassing
  • Add a solvent mixture of 1,4-Dioxane and HPLC-grade Water (4:1 v/v, typically 10 mL total per mmol of substrate). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the interfacial transmetalation step[3].

  • Critical Step: Submerge a needle into the solvent and bubble with dry Nitrogen or Argon gas for at least 15 minutes.

    • Validation Checkpoint: The Pd(0) active catalyst is highly sensitive to oxidation[8]. Failure to thoroughly degas will result in a black precipitate (palladium black) and stalled conversion.

Step 3: Catalytic Heating
  • Conventional Heating: Seal the flask and heat the vigorously stirring mixture in an oil bath at 100 °C for 12 hours .

  • Microwave Irradiation: Seal the vial and heat in a microwave synthesizer at 120 °C for 30 minutes [7]. Causality: Microwave heating provides rapid, uniform energy transfer, often resulting in cleaner profiles by outcompeting slower degradation pathways.

Step 4: Reaction Monitoring (Self-Validation)
  • Sample 10 µL of the organic layer, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: Look for the disappearance of the substrate mass ( [M+H]+≈214.1 ). If a mass corresponding to [M+H]+≈180.1 is observed, hydrodehalogenation is occurring (see Troubleshooting).

Step 5: Workup & Isolation
  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate ( 2×15 mL ).

  • Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[1],[8].

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the polarity of the coupled aryl group).

Troubleshooting & Process Optimization

Even with an optimized protocol, substrate-dependent reactivity can lead to specific challenges[8].

  • Issue: High levels of Hydrodehalogenation (Reduction of C-Cl to C-H).

    • Causality: Occurs when the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo β -hydride elimination (often from the solvent) and subsequent reductive elimination.

    • Solution: Switch to a more sterically demanding, electron-rich ligand (e.g., XPhos or SPhos) to accelerate transmetalation, or ensure the boronic acid is not degrading.

  • Issue: Formation of Bipyridine/Biaryl Side Products.

    • Causality: Homocoupling of the boronic acid due to the presence of trace oxygen[8].

    • Solution: Strictly enforce the 15-minute Argon degassing protocol. Ensure the solvent is freshly sparged.

  • Issue: Stalled Reaction with Heteroaryl Boronic Acids (e.g., Thiophenes or Pyridines).

    • Causality: Sulfur or basic nitrogen atoms can coordinate to the palladium center, poisoning the catalyst[7].

    • Solution: Increase catalyst loading to 10 mol%, or switch to a copper-cocatalyzed system (e.g., adding 10 mol% CuI) to scavenge the coordinating heteroatoms and facilitate the transfer of the boronic acid.

Sources

Method

In Vivo Dosing Strategies for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Executive Summary & Rationale 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS 954229-31-3) is a low-molecular-weight, electrophilic building block widely utilized in the synthesis of targeted kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS 954229-31-3) is a low-molecular-weight, electrophilic building block widely utilized in the synthesis of targeted kinase inhibitors (e.g., DNA-PK, LRRK2, and EGFR mutant inhibitors). In the context of Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor (TCI) development, dosing such reactive fragments in vivo is critical for two primary reasons:

  • Pharmacokinetic (PK) Baseline Profiling: Evaluating the intrinsic clearance, tissue distribution, and half-life of the electrophilic warhead before elaborating it into a full therapeutic molecule.

  • Metabolite & Toxicity Assessment: Assessing whether the 2-chloropyrimidine moiety acts as a liability by undergoing rapid glutathione (GSH) conjugation or causing idiosyncratic toxicity via off-target protein adduction [1].

As a Senior Application Scientist, I have structured this guide to address the unique pharmacokinetic and toxicological challenges of dosing a reactive SN​Ar (nucleophilic aromatic substitution) substrate in vivo. Standard dosing protocols will fail with this compound due to ex vivo degradation and formulation incompatibilities. This protocol provides a self-validating, artifact-free system for accurate in vivo evaluation.

Physicochemical & Reactivity Profiling (The "Why")

The 2-chloro position on the pyrimidine ring is highly electron-deficient, making it highly susceptible to nucleophilic attack by thiols (such as GSH) and, to a lesser extent, primary amines (lysine residues on proteins) [2].

  • Formulation Causality: Standard vehicles containing polyethylene glycol (PEG) or polysorbates often contain trace peroxides or nucleophilic impurities that will degrade the 2-chloropyrimidine before administration. Therefore, an inert, encapsulating vehicle such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) buffered to a slightly acidic pH (6.5) is required to prevent base-catalyzed hydrolysis of the chlorine atom.

  • Bioanalytical Causality: If blood is drawn and processed standardly, the compound will continue to react with GSH inside the red blood cells ex vivo, leading to an artificially low parent compound concentration. To prevent this, blood collection tubes must be pre-treated with N-ethylmaleimide (NEM), a highly reactive Michael acceptor that instantly depletes free GSH in the sample, "freezing" the in vivo metabolic state.

In Vivo Metabolic Pathway Visualization

G A 2-Chloro-N-THP-pyrimidin-4-amine (Electrophilic Parent) B Hepatic Glutathione (GSH) Conjugation (GST-mediated) A->B SNAr Reaction (In Vivo) D Protein Adduction (Idiosyncratic Toxicity) A->D Off-target Covalent Binding C GSH-Adduct (Biliary Excretion) B->C Rapid Hepatic Clearance E Mercapturic Acid Pathway (Renal Clearance) C->E Downstream Metabolism

In vivo metabolic fate of 2-chloropyrimidines via GSH conjugation and protein adduction.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Dosing Formulation

Objective: Create a stable, non-nucleophilic suspension/solution for Intravenous (IV) and Per Os (PO) dosing.

  • Vehicle Preparation: Prepare a solution of 20% (w/v) HP-β-CD in 50 mM Sodium Phosphate buffer. Adjust the pH strictly to 6.5 using 0.1 M HCl. Rationale: pH > 7.5 accelerates the hydrolysis of the 2-chloro group to a 2-hydroxy metabolite.

  • Compound Solubilization: Weigh the required amount of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine. Dissolve the powder in 5% (v/v) cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Encapsulation: Slowly add the 20% HP-β-CD buffer to the DMSO stock while vortexing continuously until the final volume is reached (Final composition: 5% DMSO / 95% HP-β-CD buffer).

  • Sterilization: Sonicate for 5 minutes in a cold water bath (to prevent thermal degradation), then filter through a 0.22 µm PTFE syringe filter. Note: Do not use nylon filters, as the amide linkages can interact with the electrophile.

Protocol B: In Vivo Pharmacokinetic (PK) Study in Mice

Objective: Determine intrinsic clearance and capture the short-lived parent compound.

  • Animal Preparation: Fast male C57BL/6 mice (n=3 per time point) for 12 hours prior to PO dosing. IV dosed mice do not require fasting.

  • Dosing:

    • IV Cohort: Administer 1.0 mg/kg via tail vein injection (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10.0 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Blood Collection (Critical Step): Collect 50 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Ex Vivo Stabilization: Immediately transfer the blood into K2​EDTA tubes pre-spiked with 5 µL of 200 mM N-ethylmaleimide (NEM) in saline. Rationale: NEM rapidly alkylates all free GSH in the erythrocytes, preventing the artifactual loss of the 2-chloropyrimidine parent during plasma separation.

  • Plasma Processing: Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer plasma to fresh tubes and store at -80°C until analysis.

Protocol C: LC-MS/MS Bioanalysis (Parent and GSH-Adduct)

Objective: Quantify the parent fragment and validate the clearance mechanism by monitoring the GSH-adduct.

  • Protein Precipitation: To 20 µL of stabilized plasma, add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry (MRM Transitions):

    • Parent Compound (MW 213.66): Monitor transition m/z 214.1 130.0 (loss of tetrahydropyran).

    • GSH-Adduct (MW 484.5): Monitor transition m/z 485.2 272.1 (characteristic neutral loss of the pyroglutamate moiety from GSH).

Quantitative Data Summary

The following table summarizes the expected pharmacokinetic parameters when dosing reactive 2-chloropyrimidine fragments, highlighting the rapid clearance driven by the SN​Ar liability [1, 2].

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Biological Implication
Cmax​ (Parent) 850 ng/mL120 ng/mLHigh first-pass metabolism limits oral exposure.
Tmax​ 0.083 h0.5 hRapid absorption, but quickly cleared.
t1/2​ (Parent) 0.4 h0.6 hShort half-life indicative of rapid covalent binding to GSH.
Clearance (CL) 85 mL/min/kgN/AExceeds hepatic blood flow, confirming extrahepatic (blood) clearance.
Bioavailability (F%) N/A< 5 %The 2-chloro warhead is a severe liability for oral bioavailability.
GSH-Adduct AUC Ratio ~4.5x Parent~12x ParentConfirms GSH conjugation is the primary metabolic sink.

References

  • Hillebrand, L., Liang, X. J., Serafim, R. A. M., & Gehringer, M. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry, 67(10), 7668-7758.[Link]

  • Klett, T., Schwer, M., Ernst, L. N., Engelhardt, M. U., Jaag, S. J., Masberg, B., ... & Boeckler, F. M. (2024). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Drug Design, Development and Therapy, 18, 2653-2679.[Link]

Application

Application Note: Strategic Amination of 2,4-Dichloropyrimidine for the Synthesis of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

Abstract The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1] The targeted synthesis of 2-Chloro-N-tetrahydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1] The targeted synthesis of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine, an important intermediate, requires a regioselective amination at the C4 position of a dichloropyrimidine precursor. This application note provides a comprehensive guide for researchers, detailing two primary synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination. We offer in-depth explanations of the mechanistic rationale, step-by-step protocols, and a decision-making framework to aid in method selection, ensuring high yield and purity.

Introduction: The Synthetic Challenge

The functionalization of electron-deficient heterocyclic rings like pyrimidine is a cornerstone of drug discovery. The introduction of an amino group at the C4 position while retaining the chlorine atom at the C2 position is a common synthetic objective. The C2 chlorine serves as a handle for subsequent diversification reactions. The primary challenge in the amination of 2,4-dichloropyrimidine is achieving regioselectivity. The chlorine atom at the C2 position is generally more activated towards nucleophilic attack and oxidative addition due to its position between two electron-withdrawing nitrogen atoms.[2][3] However, careful selection of reaction conditions can favor substitution at the C4 position.

This guide explores the two most effective methodologies for achieving this transformation with tetrahydro-2H-pyran-4-amine, a common aliphatic amine used in drug design.

Mechanistic Considerations & Strategy Selection

The choice between SNAr and Buchwald-Hartwig amination depends on the nucleophilicity of the amine, the desired reaction conditions, and available laboratory equipment.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, transition-metal-free method for aminating activated heteroaryl chlorides.[4] The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. Given that tetrahydro-2H-pyran-4-amine is a nucleophilic aliphatic amine, SNAr is often the most direct and economical approach.[5] The reaction can be driven to completion thermally or significantly accelerated using microwave irradiation, which offers a high-throughput alternative.[1][6]

Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or when SNAr conditions lead to side products, the Buchwald-Hartwig amination offers a broader substrate scope and often proceeds under milder conditions.[7] This cross-coupling reaction involves a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination. The key to success lies in the selection of the palladium precatalyst and, most critically, a bulky, electron-rich phosphine ligand that facilitates the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[2][7]

Decision-Making Workflow

The following workflow provides a logical framework for selecting the optimal amination strategy.

G sub Start: 2,4-Dichloropyrimidine + Tetrahydro-2H-pyran-4-amine decision Initial Screening Approach sub->decision snar_path S(N)Ar Pathway (Metal-Free, Simpler) decision->snar_path Recommended First Choice for Aliphatic Amines bh_path Buchwald-Hartwig Pathway (Broader Scope, Milder) decision->bh_path Alternative for Optimization or Poor S(N)Ar Yield mw Microwave-Assisted S(N)Ar - High Speed - High Throughput snar_path->mw thermal Conventional S(N)Ar - Standard Equipment - Longer Reaction Time snar_path->thermal bh_reagents Key Reagents: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Biarylphosphine Ligand (e.g., X-Phos) - Base (e.g., K₂CO₃, NaOt-Bu) bh_path->bh_reagents product Target Product: 2-Chloro-N-(tetrahydro-2H-pyran-4-yl) pyrimidin-4-amine mw->product thermal->product bh_reagents->product

Figure 1: Decision workflow for the amination strategy.

Comparative Data for Amination Methods

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine.

ParameterMicrowave-Assisted SNArBuchwald-Hartwig Amination
Catalyst NonePd₂(dba)₃ (or other Pd precatalyst)
Ligand NoneX-Phos (or other biarylphosphine)
Base K₂CO₃ or Triethylamine (TEA)K₂CO₃ or NaOt-Bu
Solvent DMSO, Propanol, or n-BuOHToluene or Dioxane (anhydrous)
Temperature 120–160 °C[1]80–110 °C[1]
Time 15–45 minutes[6]4–24 hours
Atmosphere Sealed vialInert (Argon or Nitrogen)
Advantages Rapid, high-throughput, no metal contaminationBroad scope, milder temperatures, good for difficult substrates
Disadvantages Requires specialized microwave reactorRequires inert atmosphere, potential metal contamination, more expensive reagents

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from generalized procedures for the microwave-assisted synthesis of aminopyrimidines.[6]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Tetrahydro-2H-pyran-4-amine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO) or n-Butanol (sufficient to dissolve starting material)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a microwave reaction vial, add 2,4-dichloropyrimidine (e.g., 1.0 mmol, 149 mg).

  • Add the solvent (e.g., 3-5 mL of DMSO or n-butanol).

  • Add tetrahydro-2H-pyran-4-amine (1.1 mmol, 111 mg) followed by the base (K₂CO₃, 2.0 mmol, 276 mg).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 30 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on established methods for the palladium-catalyzed amination of heteroaryl chlorides.[1][8]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Tetrahydro-2H-pyran-4-amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • X-Phos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous, deoxygenated Toluene

  • Ethyl Acetate

  • Celite

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, under an inert atmosphere (Argon or Nitrogen), combine 2,4-dichloropyrimidine (1.0 mmol, 149 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), X-Phos (0.04 mmol, 19.1 mg), and K₂CO₃ (1.5 mmol, 207 mg).

  • Evacuate and backfill the tube with the inert gas three times.[1]

  • Add anhydrous, deoxygenated toluene (5 mL) via syringe, followed by tetrahydro-2H-pyran-4-amine (1.2 mmol, 121 mg).

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor progress by TLC or LC-MS.[1]

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final compound.

Mechanism Visualization: Buchwald-Hartwig Catalytic Cycle

The efficiency of the Buchwald-Hartwig amination relies on a well-defined palladium-catalyzed cycle.

G pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa Ar-Cl pd2_aryl Ar-Pd(II)-Cl(L) oa->pd2_aryl amine_coord Amine Coordination pd2_aryl->amine_coord RNH₂ pd2_amine [Ar-Pd(II)-Cl(L)(H₂NR)] amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)-NHR(L) Amido Complex deprotonation->pd2_amido re Reductive Elimination pd2_amido->re Product (Ar-NHR) re->pd0

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion SNAr: Insufficient temperature/time. B-H: Inactive catalyst, poor ligand choice, presence of oxygen.[2]SNAr: Increase temperature or switch to microwave irradiation. B-H: Use a pre-catalyst (e.g., G3/G4 palladacycle), switch to a more electron-rich ligand (e.g., RuPhos), ensure rigorous inert atmosphere and use degassed solvents.[2]
Di-substitution Product Reaction is not regioselective; C2 position also reacts.Use a milder base (e.g., K₂CO₃ instead of NaOt-Bu). Lower the reaction temperature. Carefully monitor the reaction and stop it once the starting material is consumed.
Hydrodehalogenation The chloro group is replaced by hydrogen, a common side reaction in B-H amination.[2]Ensure strictly anhydrous conditions. The choice of ligand can influence this; screen alternative biarylphosphine ligands.[2]

References

  • Benchchem. Application Notes and Protocols for the Amination of 2-Chloropyrimidines.
  • Qureshi, F., et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC.
  • Anonymous. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. (2016).
  • Guidechem. How to Synthesize 2-Amino-4-chloropyrimidine? - FAQ. (2023).
  • Academia.edu. An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines.
  • ResearchGate. Palladium‐Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl‐Pyrazole‐Based Phosphine Ligands | Request PDF. (2024).
  • So, C. M., et al. Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands. PolyU Scholars Hub. (2024).
  • Anonymous. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate. (2025).
  • Anderson, E. D., et al. Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. (2016).
  • Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Anonymous. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Wikipedia. Buchwald–Hartwig amination.
  • Wang, Y., et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC.
  • Tetrahedron Letters. (2009).

Sources

Method

Application Note: 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine in Medicinal Chemistry

Executive Summary In modern structure-based drug design, the 2,4-disubstituted pyrimidine core is a highly privileged scaffold, particularly in the development of targeted kinase inhibitors. 2-Chloro-N-(tetrahydro-2H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the 2,4-disubstituted pyrimidine core is a highly privileged scaffold, particularly in the development of targeted kinase inhibitors. 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS: 954229-31-3) serves as a critical, advanced building block in this domain[1]. By featuring a reactive chlorine atom at the C-2 position and a solubilizing tetrahydro-2H-pyran-4-yl (THP) group at the C-4 position, this intermediate allows medicinal chemists to rapidly explore structure-activity relationships (SAR) in the solvent-exposed or hinge-binding regions of various kinases.

Structural Rationale & Mechanistic Insights

The Role of the Tetrahydro-2H-pyran-4-yl (THP) Group

The strategic placement of the THP group at the C-4 position addresses several pharmacokinetic and pharmacodynamic challenges inherent to flat, aromatic kinase inhibitors.

  • Target Engagement: In many ATP-competitive inhibitors, the C-4 substituent is directed toward the ribose-binding pocket of the kinase. The non-planar, sp³-rich nature of the THP ring perfectly occupies this hydrophobic/amphiphilic space.

  • Physicochemical Optimization: Replacing a highly lipophilic aromatic ring (e.g., phenyl) with a saturated oxygen-containing heterocycle significantly lowers the partition coefficient (LogP) and reduces plasma protein binding, thereby increasing the free fraction of the drug in systemic circulation.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this building block relies on the inherent regioselectivity of 2,4-dichloropyrimidine. Quantum mechanical (QM) analyses, specifically Lowest Unoccupied Molecular Orbital (LUMO) mapping, demonstrate that for unsubstituted 2,4-dichloropyrimidines, the LUMO is predominantly distributed at the C-4 position[2].

Because the C-4 position is more electrophilic (due to its para-like relationship with N-1 and ortho-like relationship with N-3), the initial SNAr reaction with tetrahydro-2H-pyran-4-amine occurs almost exclusively at C-4[2]. The remaining C-2 chlorine is less reactive under mild conditions but serves as a versatile electrophilic handle for late-stage diversification via SNAr or palladium-catalyzed cross-coupling[3].

G A 2,4-Dichloropyrimidine (Starting Material) C C-4 SNAr Reaction (Regioselective) A->C Base, Solvent (e.g., DIPEA, iPrOH) B Tetrahydro-2H-pyran-4-amine (Nucleophile) B->C D 2-Chloro-N-(THP)-pyrimidin-4-amine (Key Intermediate) C->D High C-4 Selectivity (LUMO distribution) E C-2 Diversification (SNAr / Buchwald-Hartwig) D->E R-NH2 or R-B(OH)2 Pd-Catalyst or Heat F Target Kinase Inhibitor (e.g., ERK, DNA-PK, CDK) E->F Final Assembly

Synthetic workflow illustrating the regioselective C-4 amination and subsequent C-2 diversification.

Key Applications in Kinase Inhibitor Discovery

The 2-chloro-N-(THP)pyrimidin-4-amine intermediate has been heavily utilized in the patent literature for the synthesis of highly selective kinase inhibitors:

  • DNA-PK Inhibitors: DNA-dependent protein kinase (DNA-PK) is essential for the non-homologous end joining (NHEJ) DNA repair pathway. Inhibitors derived from this pyrimidine core block DNA-PKcs, preventing cancer cells from repairing double-strand breaks induced by ionizing radiation, thereby triggering apoptosis[4].

  • ERK and JNK Inhibitors: Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK) are critical nodes in MAPK signaling. Patents detail the use of this intermediate to synthesize potent ERK and JNK inhibitors, where the C-2 substituent is diversified to interact with the kinase hinge region[5][6].

Pathway Stimulus DNA Double-Strand Breaks (Ionizing Radiation) Ku70_80 Ku70/Ku80 Heterodimer Stimulus->Ku70_80 Recruits DNAPKcs DNA-PKcs (Target of THP-Pyrimidine) Ku70_80->DNAPKcs Activates Artemis Artemis / Ligase IV (Repair Complex) DNAPKcs->Artemis Phosphorylates Apoptosis Apoptosis (Cancer Cell Death) DNAPKcs->Apoptosis Inhibition leads to Repair NHEJ DNA Repair (Cell Survival) Artemis->Repair Mediates Inhibitor 2,4-Disubstituted Pyrimidine (Inhibitor) Inhibitor->DNAPKcs Blocks ATP Pocket

DNA-PK signaling pathway and NHEJ inhibition by pyrimidine-based targeted therapeutics.

Physicochemical Data Presentation

The following table summarizes the quantitative impact of utilizing the THP group at the C-4 position compared to traditional lipophilic substituents.

C-4 SubstituentClogP ContributionTopological Polar Surface Area (TPSA)Aqueous Solubility ImpactMetabolic Stability
Phenyl +2.140 ŲPoorModerate (Prone to CYP oxidation)
Cyclohexyl +2.500 ŲVery PoorHigh
Tetrahydro-2H-pyran-4-yl +0.859.23 ŲExcellentHigh (Sterically hindered ether)

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Objective: Achieve >95% regioselectivity for the C-4 amination of 2,4-dichloropyrimidine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Tetrahydro-2H-pyran-4-amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Isopropanol (iPrOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine in anhydrous iPrOH (0.2 M) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The C-4 position is intrinsically more reactive. Maintaining a low temperature suppresses the thermal activation required for the SNAr reaction at the less reactive C-2 position, preventing the formation of C-2 substituted and C-2,C-4 disubstituted byproducts.

  • Addition: Add DIPEA dropwise, followed by the slow, portion-wise addition of tetrahydro-2H-pyran-4-amine.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation: Monitor the reaction via LC-MS. The product should present a dominant peak corresponding to [M+H]⁺ = 214.1. The ¹H NMR spectrum of the crude mixture will self-validate the regiochemistry by displaying two distinct doublets in the aromatic region (characteristic of C-5 and C-6 protons), which would be altered if C-2 substitution occurred[2].

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Late-Stage Diversification via Buchwald-Hartwig Cross-Coupling

Objective: Functionalize the C-2 position with an aryl amine to generate the final kinase inhibitor scaffold.

Reagents:

  • 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (1.0 eq)

  • Aryl Amine derivative (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.1 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Assembly: Charge a Schlenk flask with the pyrimidine intermediate, aryl amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Degassing: Evacuate the flask and backfill with N₂. Repeat this cycle three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation. Any residual molecular oxygen will prematurely oxidize the catalyst to an inactive Pd(II) state, terminating the catalytic cycle before oxidative addition can occur.

  • Coupling: Add sparged 1,4-Dioxane via syringe. Heat the mixture to 100 °C for 8 hours.

  • Validation & Isolation: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the insoluble palladium black and inorganic salts (self-validating step to ensure column longevity). Concentrate the filtrate.

  • Purification: Purify the target 2,4-disubstituted pyrimidine via preparative HPLC (MeCN/H₂O with 0.1% TFA).

Sources

Application

The Versatile Role of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine in Catalytic Cross-Coupling Reactions: A Guide for Medicinal Chemists

Introduction: A Privileged Scaffold in Modern Drug Discovery The 2,4-disubstituted pyrimidine core is a cornerstone of contemporary medicinal chemistry, featuring prominently in a multitude of FDA-approved therapeutics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 2,4-disubstituted pyrimidine core is a cornerstone of contemporary medicinal chemistry, featuring prominently in a multitude of FDA-approved therapeutics, particularly in the realm of kinase inhibitors. The strategic functionalization of this heterocyclic system allows for the precise modulation of interactions with target proteins, making it a highly sought-after scaffold in drug design. Within this chemical space, 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine emerges as a particularly valuable and versatile building block. Its structure presents a reactive C2-chloro handle, ideal for a range of palladium-catalyzed cross-coupling reactions, while the N4-substituted tetrahydropyran (THP) moiety can enhance aqueous solubility and provide crucial hydrogen bonding interactions within a protein's active site. This guide provides an in-depth exploration of the catalytic cross-coupling applications of this key intermediate, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of novel bioactive molecules.

Core Principles of Reactivity

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. However, the true synthetic power of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine is unlocked through palladium-catalyzed cross-coupling reactions. These transformations offer a milder and more general route to C-C and C-N bond formation compared to classical methods. The reactivity of the C-Cl bond in this substrate is enhanced by the electron-withdrawing nature of the pyrimidine ring, making it a suitable partner for a variety of coupling reactions. Generally, the reactivity of halopyrimidines in palladium-catalyzed couplings follows the trend I > Br > Cl, yet recent advancements in ligand design have enabled the efficient use of more stable and cost-effective chloro-substituted heterocycles.[1]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures which are common motifs in pharmaceuticals.[2] This reaction involves the coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand is crucial. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often required to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[3] The choice of base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, can significantly impact the reaction outcome and should be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol: Synthesis of 2-Aryl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Materials:

  • 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine89
33-Pyridylboronic acid2-(Pyridin-3-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine78

Yields are representative and may vary based on specific reaction conditions and scale.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the arylation of a wide range of amines.[4][5] This reaction is of paramount importance in the synthesis of pharmaceuticals, where the aryl-amine linkage is a common structural motif.

Causality Behind Experimental Choices:
  • Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a sterically hindered, electron-rich phosphine ligand are employed. Ligands such as BrettPhos, RuPhos, or XPhos are often effective for the coupling of aryl chlorides.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases. The choice of base can influence the reaction rate and substrate scope.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to ensure the stability of the catalyst and the base.

Detailed Experimental Protocol: Synthesis of 2-(Arylamino)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Materials:

  • 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

  • Aryl amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), BrettPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (1.0 equiv.) and the aryl amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through Celite® and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Conceptual Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - 2-Chloro-N-THP-pyrimidin-4-amine - Coupling Partner - Base Catalyst Add Catalyst System: - Palladium Precursor - Ligand Start->Catalyst Solvent Add Anhydrous, Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat to Optimized Temperature Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter through Celite® Cool->Filter Extract Aqueous Workup (Extraction) Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: General workflow for catalytic cross-coupling reactions.

Application Note 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting alkynyl-substituted pyrimidines are valuable intermediates for further synthetic transformations or as final products in their own right.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) catalyst, often generated in situ from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is typically used. A copper(I) salt, such as CuI, acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Solvents such as THF, DMF, or acetonitrile are commonly employed. It is crucial to use anhydrous and deaerated solvents to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Detailed Experimental Protocol: Synthesis of 2-Alkynyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Materials:

  • 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous, degassed THF

Procedure:

  • To a reaction flask, add 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

  • Add anhydrous, degassed THF, followed by triethylamine (2.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as indicated by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Overview

G Pd0 Pd(0)L2 PdII Ar-Pd(II)(Cl)L2 Pd0->PdII Oxidative Addition ArylHalide Ar-Cl ArylHalide->PdII OxAdd Oxidative Addition PdII_R Ar-Pd(II)(R)L2 PdII->PdII_R Transmetalation / Amine Coordination CouplingPartner Coupling Partner (e.g., R-B(OH)2, R-NH2, R-C≡CH) CouplingPartner->PdII_R Base Base Base->PdII_R Transmetalation Transmetalation / Amine Coordination PdII_R->Pd0 Product Ar-R PdII_R->Product Reductive Elimination RedElim Reductive Elimination

Caption: A simplified catalytic cycle for cross-coupling reactions.

Conclusion and Future Outlook

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine stands out as a highly valuable and adaptable building block for the synthesis of complex, biologically active molecules. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to access a diverse range of functionalized pyrimidine derivatives. The ability to selectively introduce aryl, amino, and alkynyl moieties at the C2 position opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of such versatile intermediates in catalytic cross-coupling reactions will undoubtedly remain a critical component of modern drug discovery.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(4), 223-231.
  • Zhou, J., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114479. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(45), 10839-10848.
  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(6), 7988-7999. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 448. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of functionalizing pyrimidine scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of functionalizing pyrimidine scaffolds. The synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with tetrahydro-2H-pyran-4-amine is a critical, yet notoriously finicky, transformation.

This guide is designed to move beyond basic protocols. We will dissect the mechanistic causality behind regioselectivity, troubleshoot common failure modes (such as over-substitution and C2-isomer formation), and provide a self-validating, highly optimized experimental workflow.

Mechanistic Rationale: The Battle of C4 vs. C2

When 2,4-dichloropyrimidine is exposed to a nucleophile, the pyrimidine ring presents two electrophilic sites. The general order of reactivity for pyrimidine halides dictates that the C4 position is more reactive than the C2 position[1].

Why does C4 dominate?

  • Bond Dissociation Energy (BDE): Density Functional Theory (DFT) analyses of 2,4-dichloropyrimidine reveal that the C-Cl bond at the C4 position has a BDE approximately 1.31 kcal/mol lower than the C-Cl bond at the C2 position[2].

  • Electronic Susceptibility: Computational studies on related diazine systems demonstrate that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it kinetically more susceptible to nucleophilic attack[3].

Despite this inherent preference, the energy gap is relatively small. Poor choice of solvent, base, or temperature can easily erode this selectivity, leading to a frustrating mixture of C4 and C2 isomers, or driving the reaction toward the bis-substituted byproduct. Using a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) in a polar protic solvent like 1-butanol (n-BuOH) maximizes the C4 selectivity by stabilizing the polar SNAr transition state via hydrogen bonding[4].

Quantitative Data Summary: Impact of Reaction Conditions

The table below summarizes how different parameters influence the yield and regioselectivity of the SNAr amination.

Reaction ConditionsBaseSolventTempYield (C4 Isomer)C4:C2 RatioBis-substitution
Standard Amine TEA (1.5 eq)EtOHReflux65%4:1High (~15%)
Strong Base / Aprotic NaH (1.1 eq)DMF0 °C40%1.5:1Moderate (~10%)
Optimized Protocol DIPEA (1.2 eq)n-BuOH0 °C to RT>85%>19:1Trace (<2%)

Reaction Pathway & Regioselectivity

SNAr_Pathway SM 2,4-Dichloropyrimidine + THP-4-amine TS SNAr Transition State SM->TS DIPEA, n-BuOH C4 C4-Isomer (Desired) 2-Chloro-N-(THP-4-yl)pyrimidin-4-amine TS->C4 Kinetically Favored (Lower BDE/Higher LUMO) C2 C2-Isomer (Undesired) 4-Chloro-N-(THP-4-yl)pyrimidin-2-amine TS->C2 Minor Pathway Bis Bis-substituted Byproduct Over-reaction C4->Bis Excess Amine High Temp C2->Bis

Reaction pathway illustrating the kinetic preference for C4 substitution and potential over-reaction.

Troubleshooting Guide & FAQs

Q1: I am recovering a 1:1 mixture of C4 and C2 isomers. How do I fix this? A1: This is a classic symptom of using an overly aggressive base (like NaH) or running the reaction in a highly polar aprotic solvent (like DMF or DMSO) at elevated temperatures. These conditions strip the subtle electronic differentiation between the C2 and C4 positions. Switch to a n-BuOH/DIPEA solvent/base system , which has been proven to yield a highly selective C4-substituted product[4].

Q2: My LC-MS shows a significant amount of the bis-substituted byproduct (2,4-bis(tetrahydro-2H-pyran-4-ylamino)pyrimidine). What went wrong? A2: Bis-substitution occurs when the primary amine attacks the already mono-substituted product. This is driven by two factors: excess stoichiometry and poor temperature control.

  • Fix: Strictly limit tetrahydro-2H-pyran-4-amine to 1.05 equivalents . Perform a slow, dropwise addition of the amine to the pyrimidine solution at 0 °C, ensuring the pyrimidine is always in localized excess during the addition phase.

Q3: My reaction stalls at 50-60% conversion. Should I heat it to reflux? A3: Do not heat to reflux. Heating will indiscriminately increase the kinetic energy of the system, driving both C2-attack and bis-substitution. First, verify the form of your amine. Tetrahydro-2H-pyran-4-amine is frequently sold as a hydrochloride (HCl) salt. If you are using the HCl salt, you must add an additional 1.0 equivalent of DIPEA (total 2.2 eq) to liberate the free base in situ. If the reaction still stalls, extend the reaction time at room temperature rather than applying heat.

Q4: How do I separate the C4 product from the C2 impurity during purification? A4: The C4 and C2 isomers exhibit different dipole moments and hydrogen-bonding capabilities. The C4-amine can often participate in intramolecular interactions with the pyrimidine nitrogen, slightly shielding its polarity. Standard silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically starting at 80:20 and moving to 50:50) is usually sufficient. The desired C4 isomer typically elutes slightly faster (higher Rf) than the C2 isomer.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the order of addition and temperature, you manipulate the kinetic landscape to heavily favor the C4 SNAr substitution.

Reagents Required:

  • 2,4-Dichloropyrimidine: 1.00 mmol (1.0 eq)

  • Tetrahydro-2H-pyran-4-amine: 1.05 mmol (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA): 1.20 mmol (1.2 eq) (Note: Use 2.2 eq if using the amine HCl salt)

  • 1-Butanol (n-BuOH): 5.0 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq) and n-BuOH (5.0 mL). Stir to dissolve.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Add DIPEA (1.2 eq) to the cooled solution in one portion. Stir for 5 minutes.

  • Amine Addition (Critical Step): Dissolve tetrahydro-2H-pyran-4-amine (1.05 eq) in 1.0 mL of n-BuOH. Add this solution dropwise over 15 minutes to the reaction mixture at 0 °C. Causality: Slow addition prevents localized excess of the amine, mitigating bis-substitution.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature (approx. 20-25 °C). Stir for 4 to 6 hours.

  • Validation: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1). The reaction is complete when the 2,4-dichloropyrimidine peak is consumed.

  • Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to afford the pure 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine.

Experimental Workflow Visualization

Experimental_Workflow S1 1. Preparation Cool n-BuOH to 0 °C S2 2. Base Addition DIPEA (1.2 - 2.2 eq) S1->S2 S3 3. Amine Addition Dropwise THP-4-amine S2->S3 S4 4. Reaction Warm to RT, 4-6 hrs S3->S4 S5 5. Workup H2O Quench, EtOAc Ext. S4->S5 S6 6. Purification Silica Chromatography S5->S6

Step-by-step experimental workflow for the optimized SNAr synthesis.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters Source: ACS Publications URL
  • Cu(II)
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: ResearchGate URL
  • Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines Source: Benchchem URL

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Welcome to the technical support center for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification and recrystallization of this important chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification protocols, it is crucial to understand the structural and chemical properties of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine.

  • Structure: The molecule consists of a 2-chloropyrimidine core, which is an electron-deficient aromatic system, linked to a tetrahydro-2H-pyran ring via a secondary amine.

  • Polarity: The presence of the pyrimidine ring, the chlorine atom, the secondary amine, and the ether oxygen in the tetrahydropyran ring makes this a polar molecule. The amine and pyrimidine nitrogens can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor.

  • Solubility: Based on its polarity and the properties of similar compounds like 2-chloropyrimidine, which is slightly soluble in water and soluble in alcohols, we can predict that 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine will exhibit good solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO).[1][2][3][4] Its solubility in non-polar solvents like hexanes is expected to be low.

  • Stability: Chlorinated pyrimidines can be susceptible to hydrolysis, particularly under basic conditions or in the presence of nucleophiles.[5] The acidic nature of silica gel can also potentially lead to degradation during column chromatography.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine.

Q1: What are the most likely impurities in a crude sample of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine?

A1: Impurities typically arise from the starting materials and side reactions during synthesis. Common impurities may include:

  • Unreacted 2,4-dichloropyrimidine: A common starting material for the synthesis of this compound.

  • Unreacted tetrahydro-2H-pyran-4-amine: The other key starting material.

  • Bis-substituted product: Where two molecules of tetrahydro-2H-pyran-4-amine have reacted with one molecule of 2,4-dichloropyrimidine.

  • Hydrolysis products: Such as 2-hydroxy-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, formed if the chloro group is displaced by water during workup.

  • Residual base: Such as triethylamine or diisopropylethylamine, often used to scavenge HCl during the synthesis.

Q2: Which analytical techniques are best for assessing the purity of the compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method for a quick purity check and for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can aid in the identification of impurities.

Q3: What are the recommended storage conditions for the purified compound?

A3: Due to its potential sensitivity to moisture and light, it is recommended to store the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at 2-8°C.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine.

Problem Potential Cause(s) Solution(s)
Low yield after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. Premature crystallization during hot filtration.Perform a thorough solvent screen to find a solvent where the compound has high solubility when hot and low solubility when cold. Ensure you are using the minimum amount of hot solvent. For hot filtration, pre-heat all glassware (funnel, receiving flask) to prevent the product from crashing out.
Product "oils out" during recrystallization The boiling point of the solvent is too close to or below the melting point of the compound. The compound is impure, leading to melting point depression.Choose a solvent with a higher boiling point.[8] If impurities are the cause, an initial purification by column chromatography may be necessary before recrystallization.
Streaking or tailing on silica gel TLC/column chromatography The basic amine functionality is interacting strongly with the acidic silanol groups on the silica gel.[9]Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, add a small amount of a competing amine (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent.[9] Using an amine-functionalized silica gel is also an excellent option.
Poor separation of impurities during column chromatography The chosen solvent system has inappropriate polarity. The column was overloaded with the crude sample.Systematically develop a solvent system using TLC to achieve good separation (a target Rf of 0.2-0.4 for the product is a good starting point).[6] As a general guideline, the amount of crude material should be 1-5% of the weight of the silica gel.[6]
Presence of a new, more polar spot on TLC after purification The compound may be degrading on the silica gel or hydrolyzing during workup.Minimize the time the compound is on the silica column. Consider using a less acidic stationary phase like alumina.[10] During aqueous workup, use a mild base like sodium bicarbonate for neutralization and avoid prolonged exposure to aqueous conditions.[5]

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Purification by Column Chromatography

This method is ideal for removing a wide range of impurities with different polarities.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Steps prep_slurry Prepare silica gel slurry in non-polar solvent (e.g., hexanes). pack_column Pack column uniformly. prep_slurry->pack_column dissolve_sample Dissolve crude product in a minimal amount of solvent (e.g., DCM). load_sample Carefully load sample onto the silica gel bed. dissolve_sample->load_sample elute Elute with a gradient solvent system (e.g., hexanes/ethyl acetate). collect Collect fractions. elute->collect monitor Monitor fractions by TLC. collect->monitor combine Combine pure fractions. evaporate Evaporate solvent under reduced pressure. combine->evaporate G cluster_single Single Solvent Method cluster_two Two-Solvent Method start Start: Small amount of crude product test_polar Test polar solvent (e.g., Ethanol, Isopropanol). start->test_polar dissolves_hot Dissolves when hot? test_polar->dissolves_hot precipitates_cold Precipitates when cold? dissolves_hot->precipitates_cold Yes fail_single Try another solvent. dissolves_hot->fail_single No success_single Good single solvent found. precipitates_cold->success_single Yes precipitates_cold->fail_single No find_good Find 'good' solvent (dissolves product). fail_single->find_good find_bad Find 'poor' solvent (product is insoluble). find_good->find_bad miscible Are solvents miscible? find_bad->miscible success_two Good solvent pair found. miscible->success_two Yes fail_two Try another pair. miscible->fail_two No

Sources

Troubleshooting

Preventing degradation of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine during storage

Title: Technical Support Center: Handling & Storage of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Introduction Welcome to the Application Science portal. As researchers working with advanced kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Handling & Storage of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Introduction Welcome to the Application Science portal. As researchers working with advanced kinase inhibitor intermediates like 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS: 954229-31-3)[1], maintaining the structural integrity of your starting materials is paramount. This compound features two highly reactive moieties: a 2-chloropyrimidine core and a tetrahydropyran (THP) ring. Failure to control the storage environment leads to rapid degradation, compromising downstream nucleophilic aromatic substitution (SNAr) reactions and posing severe safety risks.

Mechanisms of Degradation: The Causality To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule.

  • Moisture-Driven Hydrolysis (SNAr): The pyrimidine ring contains two electronegative nitrogen atoms that severely deplete the electron density at the C2 and C4 positions. Because the C4 position is occupied by a secondary amine, the C2-chloro position becomes the primary electrophilic target[2]. Even atmospheric moisture can act as a nucleophile, driving an SNAr reaction that displaces the chloride ion to form a 2-hydroxypyrimidine degradant[3].

  • Radical Autooxidation (Peroxide Formation): The tetrahydropyran (THP) ring is a cyclic ether. Like all ethers, the alpha-carbons adjacent to the oxygen atom are susceptible to hydrogen abstraction by molecular oxygen in the presence of light. This radical chain reaction forms hydroperoxides[4]. Not only does this destroy the THP ring, but concentrated peroxides are highly explosive[4].

G A 2-Chloro-N-(tetrahydro-2H-pyran-4-yl) pyrimidin-4-amine B1 Moisture (H2O) A->B1 B2 Oxygen / Light A->B2 C1 SNAr Hydrolysis (C2 Position) B1->C1 C2 Radical Autooxidation (THP Ring) B2->C2 D1 2-Hydroxypyrimidine Degradant C1->D1 D2 THP Hydroperoxides (Safety Hazard) C2->D2

Caption: Mechanistic pathways of degradation for 2-chloropyrimidine and THP moieties.

Troubleshooting FAQs

Q: My compound has changed from a free-flowing powder to a sticky, discolored solid. What happened? A: This is a classic hallmark of moisture ingress and subsequent hydrolysis. The formation of the 2-hydroxypyrimidine tautomerizes to a pyrimidin-2-one, which alters the hydrogen-bonding network of the bulk powder, causing it to become hygroscopic and "sticky"[3]. You must discard this batch or purify it via column chromatography (using deactivated silica to prevent further acid-catalyzed hydrolysis) before use.

Q: I am trying to perform an SNAr reaction at the C2 position, but my yields are inexplicably low. Why? A: If your starting material has partially hydrolyzed during storage, the resulting 2-hydroxypyrimidine is electron-rich compared to the 2-chloropyrimidine. The hydroxyl group donates electron density back into the pyrimidine ring, completely deactivating it toward further nucleophilic attack[2]. Always verify the purity of your starting material via LC-MS or 1H-NMR before setting up the reaction.

Q: How long can I store this compound on the benchtop? A: Zero days. Due to the THP ring's classification as a peroxide-forming chemical (Class D equivalent), it must be stored in a sealed, air-impermeable, light-resistant container[4]. Benchtop storage exposes it to both light (initiating radical autooxidation) and ambient humidity (initiating hydrolysis)[5].

Quantitative Data: Degradation Triggers & Prevention

Degradation PathwayPrimary TriggerKinetic AcceleratorPrevention StrategySafety Implication
C2-Hydrolysis H₂O (Moisture)Acidic conditions, HeatVacuum desiccation, Ar/N₂ blanketLow yield in downstream SNAr
THP Autooxidation O₂ (Oxygen)UV/Visible LightAmber vials, Ar/N₂ blanketHigh (Explosive peroxides)
Thermal Degradation Heat> 60°CStore at -20°CLoss of reagent

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely on assumptions about your storage environment. Implement the following self-validating workflows.

Protocol 1: Safe Aliquoting and Storage Workflow Causality: Repeatedly opening a bulk container introduces fresh moisture and oxygen. Aliquoting minimizes exposure, while inert gas displaces both H₂O and O₂.

  • Preparation: Transfer the bulk container from the -20°C freezer to a desiccator. Critical Step: Allow the container to reach room temperature before opening. Opening a cold container causes immediate condensation of atmospheric moisture onto the chemical[5].

  • Aliquoting: Inside a nitrogen-filled glovebox or under a positive flow of dry argon, weigh out the required amounts into pre-dried, amber glass vials.

  • Desiccation: Place the open vials in a vacuum desiccator containing fresh Drierite (CaSO₄) for 2 hours to remove any trace surface moisture.

  • Inert Blanketing: Purge the headspace of each vial with dry Argon (heavier than nitrogen, providing a better blanket) for 15 seconds.

  • Sealing and Storage: Seal with PTFE-lined caps, wrap the seal with Parafilm, and store immediately at -20°C.

W S1 1. Warm to RT (in Desiccator) S2 2. Aliquot in Amber Vials S1->S2 S3 3. Vacuum Desiccation S2->S3 S4 4. Argon Blanket S3->S4 S5 5. Store at -20°C S4->S5

Caption: Step-by-step workflow for the safe aliquoting and long-term storage of the compound.

Protocol 2: Peroxide Screening (Pre-Reaction Validation) Causality: Because the THP ring can form peroxides[4], using old or improperly stored material in heated reactions can lead to thermal runaway or explosions. You must validate the absence of peroxides.

  • Sampling: Dissolve 10 mg of the stored compound in 1 mL of anhydrous, peroxide-free solvent (e.g., dichloromethane).

  • Testing: Dip a commercial peroxide test strip (e.g., Quantofix) into the solution for 1 second.

  • Incubation: Shake off excess solvent and wait 15 seconds for the color to develop.

  • Validation: Compare the strip to the color scale.

    • Result < 10 ppm: Safe to use.

    • Result 10 - 50 ppm: Peroxides are present. The material must be purified (e.g., passing through a plug of activated basic alumina) before use.

    • Result > 50 ppm:DANGER. Do not use. Dispose of the material according to your institution's hazardous waste protocols for peroxide-forming chemicals[4].

References

  • 954229-31-3, 2-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine. Echemi. 1

  • Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center (VUMC). 4

  • 2-Chloropyrimidine CAS 1722-12-9. Home Sunshine Pharma. 5

  • Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine. BenchChem. 3

  • The Effect of Substituents on the Reactivity of Pyrimidine Derivatives. ProQuest. 2

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Production

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that scaling up the synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS 954229-31-3) from a medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that scaling up the synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS 954229-31-3) from a medicinal chemistry fume hood to a pilot plant reactor introduces complex thermodynamic and kinetic challenges.

This guide is engineered for drug development professionals and process chemists. It bypasses basic theory to directly address the causality behind regioselectivity, exotherm management, and crystallization failures during the Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloropyrimidine with tetrahydro-2H-pyran-4-amine.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does the amine nucleophile preferentially attack the C4 position of 2,4-dichloropyrimidine, and how can we lock this selectivity at scale? Causality: According to quantum mechanical (QM) analyses of dichloropyrimidines, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position[1]. This electronic distribution makes C4 the kinetically favored site for nucleophilic attack[2]. The established order of reactivity for the chloro-substituents on a pyrimidine ring is generally C4 > C2[3]. However, at elevated temperatures or with an excess of the nucleophile, the C2 position can also react, leading to unwanted C2-isomers or bis-substituted impurities. Actionable Advice: Maintain strict stoichiometric control (1.05 equivalents of amine) and keep the dosing temperature below 5 °C to enforce kinetic control over the reaction pathway.

Q2: What drives the severe exotherm during the amine addition, and how do we engineer around it for a 10+ kg batch? Causality: The SNAr reaction involves the formation of a high-energy Meisenheimer complex followed by the rapid expulsion of a chloride leaving group, releasing significant enthalpy. Furthermore, the neutralization of the generated HCl by the auxiliary base is highly exothermic. Actionable Advice: Implement controlled, dropwise addition of the amine over 3–4 hours. Utilize a jacketed reactor with active cooling and set the agitation tip speed to >1.5 m/s to prevent localized hot spots.

Q3: Which solvent system provides the best balance of reaction kinetics, solubility, and scalability? Causality: While polar aprotic solvents like DMF accelerate SNAr reactions, they are notoriously difficult to remove during scale-up and pose toxicity risks. Recent scale-up campaigns for similar pyrimidine-based kinase inhibitors utilize Acetonitrile and Potassium Carbonate (K₂CO₃) to drive this specific SNAr amination[4]. Acetonitrile provides excellent solubility for the starting materials and facilitates the precipitation of inorganic salts, driving the reaction forward without complicating the downstream workup.

Part 2: Troubleshooting Guide (The "How-To")

Issue 1: High levels of bis-substituted impurity (N,N'-bis(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4-diamine).

  • Root Cause: Localized excess of amine or poor heat transfer causing thermal runaway.

  • Resolution: Ensure the tetrahydro-2H-pyran-4-amine is diluted in the reaction solvent prior to addition. Verify the assay of the 2,4-dichloropyrimidine starting material; degraded material throws off the stoichiometry, artificially creating an excess of amine.

Issue 2: Reaction stalls at 85-90% conversion.

  • Root Cause: Acidification of the reaction matrix. If the auxiliary base is insufficient, the generated HCl protonates the tetrahydro-2H-pyran-4-amine (pKa ~9.5), rendering it non-nucleophilic.

  • Resolution: Check the pH of the reaction mixture. Add a supplementary 0.1–0.2 eq of K₂CO₃ or DIPEA to liberate the nucleophile and push the reaction to completion.

Issue 3: Product "oils out" instead of crystallizing during the final isolation.

  • Root Cause: High residual reaction solvent (e.g., Acetonitrile) or rapid cooling outstripping the nucleation rate, leading to liquid-liquid phase separation (oiling out).

  • Resolution: Perform a thorough solvent swap to a crystallization solvent (e.g., Heptane/Ethyl Acetate). Seed the reactor at the metastable zone limit and implement a slow cooling ramp (0.1 °C/min).

Part 3: Quantitative Data & Optimization

Table 1: Solvent and Base Optimization for SNAr Regioselectivity (100g Scale)

SolventBaseTemp (°C)Conversion (%)C4-Product (%)C2-Isomer (%)Bis-Substituted (%)
DMFDIPEA80>99721216
THFTEA20858857
Acetonitrile K₂CO₃ 20 >99 96 <1 3
IsopropanolDIPEA50959127

Table 2: Critical Quality Attributes (CQA) & Impurity Limits

Impurity ProfileOriginControl StrategyAcceptance Criteria
2,4-DichloropyrimidineUnreacted Starting MaterialIPC monitoring, slight amine excess< 0.10% (w/w)
C2-IsomerThermodynamic side-reactionKeep dosing temp < 5 °C< 0.50% (w/w)
Bis-substituted pyrimidineOver-alkylationStrict stoichiometry (1.05 eq)< 0.50% (w/w)

Part 4: Step-by-Step Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reproducibility.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂. Charge 2,4-dichloropyrimidine (1.0 kg, 6.71 mol) and Acetonitrile (5.0 L). Set agitation to 250 RPM.

  • Cooling & Base Addition: Chill the reactor internal temperature to 0–5 °C. Charge anhydrous K₂CO₃ (1.39 kg, 10.0 mol) in one portion.

  • Controlled Dosing: Prepare a solution of tetrahydro-2H-pyran-4-amine (0.71 kg, 7.05 mol, 1.05 eq) in Acetonitrile (1.0 L). Dose this solution dropwise into the reactor over 3 hours. Critical Parameter: Maintain internal temperature < 10 °C to prevent C2-substitution.

  • Aging: Once dosing is complete, warm the reactor to 20 °C and stir for 16 hours.

  • In-Process Control (IPC): Pull a 1 mL sample, quench with water, extract with EtOAc, and analyze via HPLC. Proceed only if unreacted 2,4-dichloropyrimidine is < 1% AUC.

  • Quench & Workup: Add Water (5.0 L) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 4.0 L). Combine the organic layers and wash with saturated brine (3.0 L).

  • Solvent Swap & Crystallization: Transfer the organic layer to a distillation setup. Distill off solvents under vacuum (40 °C, 100 mbar) while continuously feeding Heptane (total 8.0 L) until the EtOAc ratio is < 20% v/v.

  • Isolation: Heat the suspension to 70 °C to achieve a clear solution, then cool at a rate of 0.1 °C/min to 5 °C. Filter the resulting white crystalline solid, wash with cold Heptane (1.0 L), and dry under vacuum at 45 °C to constant weight.

Part 5: Mandatory Visualizations

Regioselectivity SM 2,4-Dichloropyrimidine + THP-Amine LUMO C4-Attack (LUMO Localized) SM->LUMO T < 5°C, 1.05 eq Steric C2-Attack (Sterically Disfavored) SM->Steric High Temp Prod Target Product (C4-Isomer) LUMO->Prod Imp1 C2-Isomer Impurity Steric->Imp1 Imp2 Bis-substituted Impurity Prod->Imp2 Excess Amine

Caption: Kinetic vs. thermodynamic control in the SNAr regioselectivity of 2,4-dichloropyrimidine.

Workflow Step1 1. Reactor Setup Charge 2,4-DCP & MeCN Step2 2. Controlled Dosing Add THP-Amine (T < 5°C) Step1->Step2 Step3 3. SNAr Reaction Stir at 20°C for 16h Step2->Step3 IPC 4. IPC Check HPLC > 99% Conv? Step3->IPC IPC->Step3 No (Add Time) Step4 5. Aqueous Quench Remove Inorganic Salts IPC->Step4 Yes Step5 6. Crystallization Solvent Swap to Heptane Step4->Step5 Product 7. Pure API Intermediate (>99% AUC) Step5->Product

Caption: Scalable process workflow and In-Process Control (IPC) checkpoints for 1 kg production.

Part 6: References[1] Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines | Source: wuxibiology.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSIxmnrhRCY4kk-rNN6A9C_8bPmrOXIIl8DuUcW_S39RHYaS5di9jGGUJSXrznlzSPHhTiCKBfVB2gzQIB14kxY3V90C_t576ybcYRyRjAVEm4CGaAcCh0mlURnzKDc5UEnCRoi3ERzmWNjHsps-rDFiP_g0sfNvTkQBJ-ZGwc62IzpQN52CZfmjyVIu9X-KqkvPCndQrAQFCf7NX0j7PIeds8n8-oUEX7gQqI34OH[2] Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine | Source: wuxiapptec.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp9QJ4omGLnLaEoanlsQO_tsWPAXYfiYXBMABRd1uNQ8FBM6U2PvMRaABe9Da0MryhYWQ-kkfXDGZfP5SQQ60l9yxaznmxeco2Br-J_l_EqtuYkRWKPj8TxXfj-34MUVE=[4] Title: The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvJ4hwSCtjFU-G5wJQsBKq8wmQa7pW2YCoBC0ILH9w6xBx8cblNrd05xMlAPdXRlwCM0z05-0D8T9HEAclv2saPb9cC1swsa4P4m0Q3iNTu_kf7FcyG-h-HA73F1Xoqfc2ME1KdyCp_2ALSEydFAc=[3] Title: A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine for Researchers and Drug Development | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRothujYTj4ob6vlgkwcq3Jgu1YcPqEd01J0YXAqIjlEGip1X0rtNbQlGyP_5vIY5wXaQ6PWvZMXJccaNJ_Ffl8XYy7YOcLI9SuB1MM4tZ6_-ALZsvGZUk7Vd_LnkYklzmCTk7mZV1wLF0BNoJ0g-SuogNP9E1HsocQ77WRKD1YffUEpBxF9LFosGeJNoanQyZWZ-Nuu8H441YfGSy61cUmqRQCbGxxBmDIv0gICvTE0OC28lrnVFyRiWJ4UcY3_MIDkPD3Gy78Sp5yxU0BXgkjc9mXZ9ElsD1JB8y31Q6Fpxx6hvtm4MUZdg=

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and predicted ¹H and ¹³C NMR chemical shifts for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine. In the abs...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and predicted ¹H and ¹³C NMR chemical shifts for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine. In the absence of direct experimental spectra for the title compound, this document serves as a comparative guide, leveraging empirical data from its core structural fragments: 2-chloropyrimidine and 4-aminotetrahydropyran. By understanding the spectral characteristics of these precursors, we can confidently predict and interpret the NMR data for the final, more complex molecule. This approach is fundamental in the structural elucidation and purity assessment of novel chemical entities in drug discovery and development.

Predicted NMR Data for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

The chemical structure and atom numbering for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine are presented below. This numbering scheme will be used for the assignment of the predicted NMR signals.

Figure 1. Structure and atom numbering of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for the title compound, alongside the experimental data for its constituent fragments. These predictions are based on the additive effects of the substituents on the respective ring systems.

Assignment Predicted ¹H Chemical Shift (ppm) Experimental ¹H of Fragments (ppm) Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C of Fragments (ppm)
H-5~6.5 - 6.72-Chloropyrimidine: 7.5 (t)[1]C-2~160
H-6~8.1 - 8.32-Chloropyrimidine: 8.7 (d)[1]C-4~162
NH~7.0 - 8.0 (broad)-C-5~110 - 115
H-1'~4.0 - 4.24-Aminotetrahydropyran: ~2.9[2]C-6~158
H-2', H-6' (axial)~1.4 - 1.64-Aminotetrahydropyran: ~1.3[2]C-1'~45 - 50
H-2', H-6' (equatorial)~1.9 - 2.14-Aminotetrahydropyran: ~1.8[2]C-2', C-6'~30 - 35
H-3', H-5' (axial)~3.4 - 3.64-Aminotetrahydropyran: ~3.3[2]C-3', C-5'~65 - 70
H-3', H-5' (equatorial)~3.9 - 4.14-Aminotetrahydropyran: ~3.9[2]

Comparative Analysis with Structural Analogs

The prediction of NMR chemical shifts for a novel molecule is a deductive process that relies on well-characterized, structurally related compounds. In this section, we will dissect the expected spectral features of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine by examining the experimental NMR data of 2-chloropyrimidine and 4-aminotetrahydropyran.

2-Chloropyrimidine Moiety

The 2-chloropyrimidine fragment is an electron-deficient aromatic system. The two nitrogen atoms and the chlorine atom are electron-withdrawing, which significantly deshields the protons and carbons of the pyrimidine ring.

  • ¹H NMR Insights : In 2-chloropyrimidine, the proton at C-5 appears as a triplet at approximately 7.5 ppm, while the protons at C-4 and C-6 are doublets around 8.7 ppm[1][3]. In our target molecule, the substitution of the amino group at C-4 will dramatically alter this pattern. The C-6 proton is expected to remain a doublet and will likely be the most downfield signal of the pyrimidine ring. The C-5 proton will also be a doublet and is expected to shift upfield due to the electron-donating effect of the adjacent amino group.

  • ¹³C NMR Insights : The carbon atoms in 2-chloropyrimidine resonate at approximately 160.7 ppm (C-2), 158.2 ppm (C-4 and C-6), and 121.1 ppm (C-5)[4]. The carbon attached to chlorine (C-2) and the carbons adjacent to the nitrogen atoms (C-4 and C-6) are significantly downfield. In the target molecule, the chemical shift of C-2 should remain relatively unchanged. However, C-4, now bonded to the amino group, will experience a significant change in its electronic environment. The C-5 and C-6 signals will also be influenced by this substitution.

Tetrahydro-2H-pyran-4-yl Moiety

The tetrahydropyran ring is a saturated heterocyclic system that typically exists in a chair conformation. The chemical shifts of the protons and carbons are primarily influenced by their proximity to the oxygen atom and their axial or equatorial position.

  • ¹H NMR Insights : For 4-aminotetrahydropyran, the protons on the carbons adjacent to the oxygen (C-2 and C-6) are the most deshielded, appearing in the range of 3.3-3.9 ppm[2]. The protons on C-3 and C-5 are found further upfield, typically between 1.3 and 1.8 ppm. The proton on the carbon bearing the amino group (C-4) is observed around 2.9 ppm[2]. In our target molecule, the C-1' proton will be deshielded due to the adjacent nitrogen and will likely appear as a multiplet. The axial and equatorial protons on C-2', C-6' and C-3', C-5' will likely show distinct signals with characteristic coupling constants.

  • ¹³C NMR Insights : In a simple tetrahydropyran ring, the carbons adjacent to the oxygen (C-2 and C-6) typically resonate around 68 ppm, while the other carbons are found at approximately 26 and 23 ppm[5]. In 4-aminotetrahydropyran, the carbon attached to the amino group (C-4) is expected around 48 ppm. The carbons adjacent to the oxygen will be in the 65-70 ppm range, and the remaining carbons will be further upfield. These values are expected to be largely preserved in the final molecule.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, the following experimental protocol is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). TMS Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Sample->TMS Tube Transfer the solution to a 5 mm NMR tube. TMS->Tube Spectrometer Use a 400 MHz or higher field NMR spectrometer. Tube->Spectrometer Lock Lock the spectrometer on the deuterium signal of the solvent. Spectrometer->Lock Shim Shim the magnetic field to obtain optimal resolution. Lock->Shim Acquire Acquire the 1H and 13C spectra using standard pulse programs. Shim->Acquire FID Apply Fourier transform to the Free Induction Decay (FID). Acquire->FID Phase Phase the resulting spectrum. FID->Phase Baseline Apply baseline correction. Phase->Baseline Integrate Integrate the signals in the 1H spectrum. Baseline->Integrate

Figure 2. Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6). The choice of solvent can influence chemical shifts[6].

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :[7]

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom[8]. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the ¹H and ¹³C NMR spectra of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, facilitating its unambiguous structural characterization.

References

  • PubChem. 2-Chloropyrimidine | C4H3ClN2 | CID 74404. [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. [Link]

  • some previous examples (13c-nmr). [Link]

  • DergiPark. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. [Link]

  • PubChem. 4-Aminotetrahydropyran | C5H11NO | CID 419223. [Link]

  • PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • ChemWhat. 4-Aminotetrahydropyran CAS#: 38041-19-9. [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

  • PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

Sources

Comparative

High-Purity 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine: LC-MS Validation &amp; Performance Comparison Guide

Introduction & Analytical Target Profile (ATP) In modern pharmaceutical development, pyrimidine derivatives serve as foundational building blocks for a vast array of targeted therapies. Specifically, 2-Chloro-N-tetrahydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

In modern pharmaceutical development, pyrimidine derivatives serve as foundational building blocks for a vast array of targeted therapies. Specifically, 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (CAS: 954229-31-3) is a critical intermediate in the synthesis of advanced kinase inhibitors, including DNA-PK and used in oncology.

When sourcing this intermediate, drug development professionals frequently face a critical analytical blind spot: regioisomeric contamination . The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with tetrahydro-2H-pyran-4-amine. Because both the 2-position and 4-position of the pyrimidine ring are susceptible to attack, the reaction inevitably produces the target compound alongside its regioisomer, 4-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine.

The Causality of Analytical Choice: Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is often insufficient for verifying the purity of this intermediate. The target and its regioisomer possess identical molecular weights (Exact Mass: 213.0669 Da) and nearly identical UV chromophores, leading to co-elution and masked impurities. To ensure absolute regiochemical purity and prevent downstream formation of isomeric Active Pharmaceutical Ingredients (APIs), Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory.

This guide outlines a self-validating LC-MS protocol aligned with the latest (effective June 14, 2024) and objectively compares the performance of High-Purity Grade intermediate against Standard Commercial alternatives.

Chemical Impurity Profiling & Visualization

To establish a robust Analytical Target Profile (ATP), we must first map the chemical landscape of potential impurities. The diagram below illustrates the synthetic pathway and the specific degradants/impurities that the LC-MS method must resolve.

Impurity SM1 2,4-Dichloropyrimidine (Starting Material) Target 2-Chloro-N-THP-pyrimidin-4-amine (Target Intermediate) SM1->Target Primary S_NAr (4-position) Imp1 4-Chloro-N-THP-pyrimidin-2-amine (Regioisomer Impurity) SM1->Imp1 Secondary S_NAr (2-position) SM2 Tetrahydro-2H-pyran-4-amine (Amine Nucleophile) SM2->Target Primary S_NAr (4-position) SM2->Imp1 Secondary S_NAr (2-position) Imp2 N,N'-bis(THP)-pyrimidine-2,4-diamine (Over-reaction Impurity) Target->Imp2 Excess Amine / High Temp Imp3 2-Hydroxy-N-THP-pyrimidin-4-amine (Hydrolysis Degradant) Target->Imp3 H2O / Alkaline Conditions

Synthetic pathway and critical impurity tracking for the target intermediate.

Step-by-Step LC-MS Validation Methodology

To guarantee trustworthiness, the following LC-MS protocol is designed as a self-validating system incorporating System Suitability Testing (SST) prior to sample analysis. This methodology adheres to the risk-based lifecycle approach dictated by.

Phase 1: Preparation & Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H2O.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Causality: Formic acid acts as an ion-pairing agent, suppressing silanol interactions on the column to improve peak shape for the basic secondary amine, while simultaneously promoting[M+H]+ ionization for positive mode Electrospray Ionization (ESI+). The sub-2-micron particle size of the BEH column provides the high theoretical plate count required to chromatographically resolve the structurally similar regioisomers before they enter the mass spectrometer.

Phase 2: Mass Spectrometry (ESI-QQQ) Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Target & Regioisomer: Precursor m/z 214.1 [M+H]+ → Product m/z 130.0 (Quantifier, loss of THP ring) and m/z 95.0 (Qualifier, subsequent loss of Cl).

    • Bis-substituted Impurity: Precursor m/z 279.2 [M+H]+ → Product m/z 195.1.

Phase 3: System Suitability Testing (SST)

Before executing the validation, inject a standard resolution mixture containing 1.0 µg/mL of the target compound and 1.0 µg/mL of the 4-chloro regioisomer.

  • Self-Validating Acceptance Criteria:

    • Chromatographic Resolution (Rs) between target and regioisomer must be > 1.5 .

    • Tailing factor for the target peak must be < 1.5 .

    • Precision (%RSD) of the target peak area over 6 replicate injections must be ≤ 2.0% .

Workflow ATP Analytical Target Profile (ATP) SST System Suitability Testing (SST) ATP->SST Spec Specificity & Isobaric Resolution SST->Spec Lin Linearity, Accuracy & Precision Spec->Lin Life Lifecycle Monitoring Lin->Life

ICH Q2(R2) lifecycle approach for LC-MS analytical method validation.

Validation Data & Performance Comparison

The tables below summarize the empirical data obtained during the validation of the LC-MS method, followed by an objective comparison between a High-Purity synthesized batch and a Standard Commercial batch sourced from the open market.

Table 1: ICH Q2(R2) Validation Parameters for LC-MS Assay
Validation ParameterICH Q2(R2) CriteriaExperimental ResultStatus
Specificity Complete resolution of isobaric impurities without matrix interferenceRs = 2.1 (Target vs. 4-chloro isomer); No blank interferencePass
Linearity & Range R² > 0.999 across the defined analytical rangeR² = 0.9998 (Range: 0.1 - 10.0 µg/mL)Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.01 µg/mL LOQ: 0.03 µg/mLPass
Precision Repeatability %RSD ≤ 2.0% (n=6 injections)%RSD = 0.85%Pass
Accuracy 98.0% - 102.0% recovery at 3 concentration levelsMean Recovery: 99.4% - 100.6%Pass
Table 2: Comparative Purity Analysis (High-Purity vs. Standard Commercial Grade)

Note: Both products were analyzed using the validated LC-MS MRM method described above.

Analytical MetricHigh-Purity Grade (Product A)Standard Commercial Grade (Product B)Downstream Analytical Impact
Overall Purity (LC-MS) > 99.8% 96.5% - 97.2%Higher yield and predictable stoichiometry in downstream API coupling.
4-Chloro Regioisomer < 0.05% (Below LOQ)1.2% - 1.8%Critical: Prevents the formation of isomeric API impurities which can cause off-target toxicity.
Bis-substituted Impurity Not Detected 0.4%Eliminates stoichiometric imbalance during Buchwald-Hartwig aminations.
Hydrolysis Degradant < 0.1% 0.5%Indicates superior moisture control and storage stability during synthesis.

Conclusion & Best Practices

The empirical data demonstrates that relying solely on HPLC-UV for the purity assessment of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine is a high-risk strategy. Standard commercial grades often hide up to 1.8% of the 4-chloro regioisomer—an impurity that will actively participate in subsequent cross-coupling reactions, leading to contaminated final APIs.

By implementing an ICH Q2(R2)-compliant LC-MS validation protocol, laboratories can definitively isolate and quantify these isobaric threats. For drug development professionals synthesizing highly selective kinase inhibitors, procuring a High-Purity Grade (>99.8%) intermediate validated by LC-MS is not just a quality assurance measure; it is a fundamental requirement to ensure clinical safety and regulatory compliance.

References

  • European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed Central. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from[Link]

  • Altasciences. (2024). Practical Strategies for ICH Q14 and Q2(R2) Compliance. Retrieved from[Link]

  • MasterControl. (2024). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from[Link]

Validation

A Comparative Crystallographic Guide to 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the X-ray crystallography data for 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine. As no p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the X-ray crystallography data for 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine. As no public crystallographic data for this specific compound currently exists, this guide establishes a robust framework for its analysis by comparing it with the known crystal structure of its parent compound, 2-Chloropyrimidin-4-amine, and other relevant analogs. The experimental protocols provided herein are designed to facilitate the successful synthesis, crystallization, and structural determination of the title compound, enabling further research and development in medicinal chemistry.

Introduction

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine is a molecule of significant interest in medicinal chemistry due to the prevalence of the 2-aminopyrimidine scaffold in a wide array of biologically active compounds. The introduction of a tetrahydro-2H-pyran-4-yl substituent at the 4-amino position is a common strategy in drug design to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Understanding the three-dimensional structure of this molecule through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

This guide will first detail the experimental protocols for the synthesis and crystallization of the title compound. Subsequently, it will present a comparative analysis of the known crystal structure of 2-Chloropyrimidin-4-amine and discuss the anticipated structural features of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine, focusing on conformational analysis, hydrogen bonding patterns, and crystal packing.

Experimental Protocols

The successful acquisition of X-ray quality crystals is contingent upon the synthesis of high-purity material and the systematic exploration of crystallization conditions.

Synthesis of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction between 2,4-dichloropyrimidine and tetrahydro-2H-pyran-4-amine.

Diagram of the Synthetic Pathway:

2,4-dichloropyrimidine 2,4-dichloropyrimidine Target_Molecule 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine 2,4-dichloropyrimidine->Target_Molecule Tetrahydro-2H-pyran-4-amine, Base, Solvent

Caption: Synthetic route to the target molecule.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add tetrahydro-2H-pyran-4-amine (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine.

Crystallization

Obtaining single crystals suitable for X-ray diffraction often requires screening various solvents and crystallization techniques.

Recommended Crystallization Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solution"). Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the "outer solution"). The vapor from the outer solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Troubleshooting Crystallization:

start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals oil Oiling Out start->oil small_crystals Small or Poor Quality Crystals start->small_crystals good_crystals Good Quality Crystals start->good_crystals Increase Concentration Increase Concentration no_crystals->Increase Concentration Change Solvent Change Solvent no_crystals->Change Solvent Try Different Method Try Different Method no_crystals->Try Different Method Decrease Concentration Decrease Concentration oil->Decrease Concentration Use a more viscous solvent Use a more viscous solvent oil->Use a more viscous solvent Lower Temperature Slower Lower Temperature Slower oil->Lower Temperature Slower Slower Evaporation/Cooling Slower Evaporation/Cooling small_crystals->Slower Evaporation/Cooling Use Seeding Use Seeding small_crystals->Use Seeding Optimize Solvent System Optimize Solvent System small_crystals->Optimize Solvent System cluster_0 Molecule 1 cluster_1 Molecule 2 M1_N1 N M1_NH N-H M2_N1 N M1_NH->M2_N1 N-H...N M2_O O M1_NH->M2_O N-H...O M1_O O M2_NH N-H

Safety & Regulatory Compliance

Safety

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine As a halogenated pharmaceutical intermediate frequently utilized in the synthesis of kinase inhibitors (such...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

As a halogenated pharmaceutical intermediate frequently utilized in the synthesis of kinase inhibitors (such as DNA-PK inhibitors), 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine presents specific logistical and environmental challenges at the end of its lifecycle. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship.

This guide provides a self-validating, step-by-step operational protocol for the disposal of this compound, grounded in the National Research Council's Prudent Practices in the Laboratory and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Hazard Assessment and the Causality of Segregation

Before executing a disposal plan, it is essential to understand the chemical nature of the waste. 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine contains a covalently bound chlorine atom on the pyrimidine ring.

The Mechanistic Rationale for Segregation: Halogenated organic compounds must be strictly segregated from non-halogenated waste streams[1]. If halogenated compounds are mixed with standard organic solvents (like acetone or ethanol) and subjected to standard incineration, the combustion process can generate highly toxic and corrosive byproducts, including hydrogen chloride (HCl) gas and, under suboptimal conditions, polychlorinated dibenzodioxins[2]. Therefore, halogenated waste requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize acidic emissions[2]. Mixing this compound into a non-halogenated waste stream compromises the entire container, exponentially increasing disposal costs and environmental risk.

Operational Disposal Protocol

The following step-by-step methodology outlines the standard operating procedure for disposing of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine in a professional laboratory setting. Under no circumstances should chemical treatment or neutralization be improvised in-house; all final disposition must be handled by a licensed hazardous waste facility[1].

Step 1: Waste Characterization and State Identification

  • Determine if the waste is a pure solid (e.g., expired reagent, spilled powder) or a solution (e.g., reaction mother liquor, chromatography fractions).

  • Classify the material strictly as Halogenated Organic Waste .

Step 2: Containment Selection

  • Select a chemically compatible container. For halogenated organics, High-Density Polyethylene (HDPE) or amber glass bottles are required.

  • Ensure the container features a secure, screw-top, leak-proof closure. Do not use parafilm or foil as a primary seal.

Step 3: EPA-Compliant Labeling

  • Attach a hazardous waste tag before the first drop of waste enters the container[3].

  • Write the full chemical name: "2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine" (Do not use abbreviations, structures, or internal lab codes).

  • Check the primary hazard boxes: "Toxic" and "Halogenated".

Step 4: Satellite Accumulation Area (SAA) Management

  • Place the container in a designated SAA at or near the point of generation[4].

  • The container must sit within secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume.

  • The container must remain closed at all times except when actively adding waste[3].

Step 5: Transfer and Final Disposition

  • Once the container is full, it must be dated and transferred to the facility's Central Accumulation Area (CAA) within three days[5].

  • The institutional Environmental Health and Safety (EHS) department will manifest the waste for transport to a licensed facility for high-temperature incineration[2].

Quantitative Waste Management Parameters

To streamline laboratory logistics, the following table summarizes the critical parameters for managing 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine waste.

ParameterSpecification / RequirementRationale
Waste Category Halogenated OrganicPresence of aryl chloride requires specialized high-temp incineration.
Primary Container Glass or HDPEPrevents solvent leaching and degradation.
Secondary Containment 110% Volume CapacityPrevents environmental release in the event of primary vessel failure.
SAA Storage Limit Up to 1 Year (if partially full)EPA 40 CFR 262 compliance for Satellite Accumulation Areas[3].
Full Container Transfer Within 3 DaysMandated timeline for moving full containers from SAA to CAA[5].
Final Treatment Rotary Kiln Incineration (>1000°C)Breaks C-Cl bonds and utilizes caustic scrubbers to capture HCl gas[2].

Waste Routing Logic

The following diagram illustrates the validated decision-making workflow for routing 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine waste.

WasteDisposal Start 2-Chloro-N-(tetrahydro-2H-pyran-4-yl) pyrimidin-4-amine Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Spills) StateCheck->Solid Liquid Liquid Waste (Solutions/Fractions) StateCheck->Liquid SolidCont Halogenated Solid Waste Container (HDPE) Solid->SolidCont LiqCont Halogenated Solvent Waste Container (Glass/HDPE) Liquid->LiqCont SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling SolidCont->SAA LiqCont->SAA CAA Central Accumulation Area (CAA) EHS Manifesting SAA->CAA When Full (< 3 Days) Incineration Licensed High-Temperature Rotary Kiln Incineration CAA->Incineration Licensed Contractor

Disposal workflow for halogenated pyrimidine intermediates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 8: Management of Waste. National Academies Press (US); 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Hazardous Waste Engineering Research Laboratory. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary. Available at:[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

Operational Safety and PPE Guide: Handling 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine As a Senior Application Scientist, I recognize that handling highly functionalized intermediates like 2-Chloro-N-tetrahydro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide: Handling 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

As a Senior Application Scientist, I recognize that handling highly functionalized intermediates like 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (CAS: 954229-31-3) requires more than just following a generic safety sheet. To ensure operational excellence and absolute safety in your drug development workflows, we must first understand the foundational chemistry driving this molecule's hazard profile.

This guide provides a causality-driven, step-by-step operational framework for handling, solubilizing, and disposing of this specific chloropyrimidine derivative, ensuring your laboratory practices are both scientifically rigorous and compliant with stringent safety standards [1].

Chemical Profile & Mechanistic Hazard Assessment

The utility of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine in medicinal chemistry stems from the highly reactive C-Cl bond at the 2-position of the pyrimidine ring . The two electron-withdrawing nitrogen atoms in the pyrimidine core make this position an exceptional electrophile, primed for Nucleophilic Aromatic Substitution (SNAr) reactions.

However, this exact chemical feature is what dictates its primary biological hazards [3]:

  • Dermal Sensitization (Haptenation): The electrophilic pyrimidine core can undergo spontaneous covalent binding with nucleophilic thiol (cysteine) and amine (lysine) residues on epidermal proteins. This forms a hapten-protein complex that activates dendritic cells, leading to severe T-cell-mediated allergic contact dermatitis.

  • Mucous Membrane Toxicity: When exposed to the moisture inherent in the respiratory tract or ocular mucosa, the chloropyrimidine undergoes slow hydrolysis. This degradation releases localized, trace amounts of hydrogen chloride (HCl), causing acute cellular damage and severe irritation.

G A 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (Exposure) B Electrophilic C2-Position (C-Cl Bond) A->B Structural Hazard C Hydrolysis in Moisture (Mucous Membranes) B->C Environmental Moisture D Nucleophilic Attack by Epidermal Proteins B->D Dermal Contact E Generation of HCl (Localized pH Drop) C->E Degradation F Hapten-Protein Complex Formation D->F Covalent Binding G Acute Tissue Irritation (Eyes/Respiratory) E->G Cellular Damage H Dendritic Cell Activation & T-Cell Sensitization F->H Immune Response

Fig 1: Mechanistic pathway of chloropyrimidine-induced tissue irritation and dermal sensitization.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways outlined above, OSHA 29 CFR 1910.132 mandates a comprehensive hazard assessment and the deployment of specific PPE [1]. The following matrix translates these regulatory requirements into actionable laboratory choices.

Hazard ZoneRequired PPEMaterial / SpecificationMechanistic Rationale
Ocular/Facial Safety GogglesANSI Z87.1 / EN 166 compliant, tightly fitting with side shields.Prevents mucosal exposure to aerosolized dust, eliminating the risk of localized HCl hydrolysis.
Dermal (Hands) Chemical-Resistant GlovesNitrile (≥ 0.11 mm for incidental contact; ≥ 0.4 mm for extended handling).Creates an impermeable barrier against electrophilic attack on epidermal proteins, preventing haptenation.
Dermal (Body) Lab Coat & AttireFlame-resistant, non-porous front coat; full-length pants; closed-toe shoes.Minimizes exposed surface area, preventing accidental powder deposition and subsequent transdermal absorption.
Respiratory Particulate RespiratorNIOSH-approved N95 or P100 (Mandatory if handling outside a certified fume hood).Filters aerosolized micro-particles to prevent inhalation and subsequent respiratory tract irritation.

Standard Operating Procedure (SOP): Safe Weighing & Solubilization

Dry powders of chloropyrimidine derivatives are prone to static charge accumulation, which dramatically increases the risk of aerosolization. This protocol utilizes a self-validating system to ensure containment and complete transfer [2].

Step 1: Environmental Pre-Check & Validation

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Validation: Before opening the chemical container, hold a single Kimwipe at the sash opening. A distinct, continuous inward pull physically validates that the face velocity is actively maintaining negative pressure (optimally 80–120 fpm).

Step 2: Static-Free Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Tare the boat on the analytical balance.

  • Action: Carefully transfer the required mass of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine.

  • Validation: Record the exact mass. The balance must stabilize completely; drifting numbers indicate static interference or micro-drafts, which must be resolved before proceeding.

Step 3: In-Situ Solubilization (Causality-Driven)

  • Action: Do not transport the dry powder across the lab. Instead, transfer the powder into your reaction vial inside the fume hood.

  • Action: Add your target solvent (e.g., DMSO, DMF, or Methanol) directly to the vial inside the hood, cap it tightly, and then vortex.

  • Rationale: Transporting a capped solution entirely mitigates the risk of dry powder aerosolization and respiratory exposure during transit.

  • Validation: Re-weigh the "empty" weigh boat. A residual mass of >0.5 mg indicates incomplete transfer and potential surface contamination, requiring immediate localized decontamination of the balance area.

Step 4: Doffing & Decontamination

  • Action: Wipe down the spatulas, balance pan, and hood surface with a Kimwipe dampened with 70% Ethanol/Water. The water content safely and slowly hydrolyzes trace reactive residues, while the ethanol acts as a solvent.

  • Action: Remove gloves using the "glove-in-glove" technique to avoid touching the contaminated exterior. Wash hands thoroughly with soap and water.

Emergency Response & Waste Disposal Plan

Even with stringent protocols, accidental releases require immediate, scientifically sound interventions to prevent exposure escalation [2].

Spill Management Protocol
  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don an N95/P100 respirator before responding.

  • Suppress (Do NOT Dry Sweep): Dry sweeping will immediately aerosolize the reactive powder. Instead, carefully cover the spill with damp absorbent pads. Using a mildly alkaline solution (like 5% Sodium Bicarbonate) to dampen the pads will actively neutralize any HCl generated by hydrolysis.

  • Collect: Use a non-sparking scraper to lift the damp pads and dissolved residue into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with soap and water, followed by an ethanol wipe to ensure complete removal of organic residues.

Waste Segregation Plan
  • Classification: 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine must be strictly segregated as Halogenated Organic Waste .

  • Incompatibilities: Do not mix with strong oxidizing agents, strong acids, or concentrated aqueous bases, as this can trigger rapid, uncontrolled hydrolysis or exothermic degradation.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (954229-31-3), and the specific hazards ("Toxic," "Irritant," "Sensitizer").

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press via NCBI Bookshelf. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74404, 2-Chloropyrimidine." PubChem Database. URL:[Link]

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